5-Phenylthieno[2,3-d]pyrimidin-4-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
5-phenylthieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c13-11-10-9(8-4-2-1-3-5-8)6-16-12(10)15-7-14-11/h1-7H,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUFEXGLTQADSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Phenylthieno[2,3-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Phenylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic small molecule belonging to the thienopyrimidine class of compounds. This class is of significant interest in medicinal chemistry due to the thieno[2,3-d]pyrimidine (B153573) scaffold being a bioisostere of purine, a fundamental component of nucleic acids. This structural similarity allows thienopyrimidine derivatives to interact with a wide range of biological targets, including protein kinases. Notably, this compound and its derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key regulator of cell proliferation, differentiation, and angiogenesis.[1] Dysregulation of the FGFR1 signaling pathway is implicated in various cancers, making it a compelling target for therapeutic intervention. Beyond its anticancer potential, the thieno[2,3-d]pyrimidine core has been associated with antiviral and antiprotozoal activities, although specific data for the 5-phenyl substituted compound is less prevalent in publicly available literature.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and mechanism of action of this compound, with a focus on its role as an FGFR1 inhibitor.
Chemical and Physical Properties
This compound is a solid, organic compound with the molecular formula C₁₂H₉N₃S. Its chemical structure features a phenyl group at the 5-position of the fused thieno[2,3-d]pyrimidine ring system.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₂H₉N₃S | [2] |
| Molecular Weight | 227.29 g/mol | [2] |
| CAS Number | 195193-10-3 | [2] |
| Appearance | Solid (specific color not consistently reported) | N/A |
| Melting Point | Not specified in available literature | N/A |
| Solubility | Soluble in DMSO (50 mg/mL) | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound typically starts with the preparation of the key intermediate, 2-amino-5-phenylthiophene-3-carbonitrile (B2657253). This is commonly achieved through the Gewald reaction, a one-pot multicomponent reaction.
Synthesis of 2-amino-5-phenylthiophene-3-carbonitrile (Gewald Reaction)
The Gewald reaction involves the condensation of a ketone (acetophenone), an active methylene (B1212753) nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.[3]
Experimental Protocol:
-
To a solution of acetophenone (B1666503) (1 equivalent) and malononitrile (B47326) (1 equivalent) in ethanol (B145695), add elemental sulfur (1.1 equivalents).
-
Add a catalytic amount of a base, such as morpholine (B109124) or triethylamine.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield 2-amino-5-phenylthiophene-3-carbonitrile.[3]
Synthesis of this compound
The thieno[2,3-d]pyrimidine ring system is then constructed from the 2-aminothiophene intermediate. A common method involves cyclization with formamide (B127407) or a derivative.
Experimental Protocol:
-
Heat a mixture of 2-amino-5-phenylthiophene-3-carbonitrile (1 equivalent) and an excess of formamide at a high temperature (e.g., 150-180 °C) for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Collect the resulting precipitate by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain this compound.
Biological Activity and Mechanism of Action
The primary reported biological activity of this compound and its derivatives is the inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1).
FGFR1 Inhibition
FGFR1 is a receptor tyrosine kinase that plays a crucial role in cell signaling pathways that govern cell growth, differentiation, and angiogenesis.[4] Aberrant FGFR1 signaling is a known driver in various cancers. A study on N-phenylthieno[2,3-d]pyrimidin-4-amines identified a closely related analog, 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol, as a potent inhibitor of FGFR1 with an IC₅₀ value of 0.18 μM.[1][5]
| Compound | Target | IC₅₀ (μM) | Source |
| 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol | FGFR1 | 0.18 | [1][5] |
Mechanism of Action:
This compound acts as an ATP-competitive inhibitor of the FGFR1 kinase domain. The thieno[2,3-d]pyrimidine scaffold mimics the adenine (B156593) ring of ATP, allowing it to bind to the ATP-binding pocket of the enzyme. This binding prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the entire signaling cascade.
FGFR1 Signaling Pathway
Upon binding of its ligand, Fibroblast Growth Factor (FGF), FGFR1 dimerizes and undergoes autophosphorylation of tyrosine residues in its intracellular kinase domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, leading to the activation of multiple downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which ultimately promote cell proliferation and survival.[6][7]
Antiviral and Antiprotozoal Activities
Experimental Assays
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the in vitro inhibitory activity of this compound against FGFR1 kinase.
Materials:
-
Recombinant human FGFR1 kinase domain
-
ATP
-
Biotinylated peptide substrate
-
Kinase assay buffer
-
Streptavidin-coated plates
-
Europium-labeled anti-phosphotyrosine antibody
-
Test compound (this compound) dissolved in DMSO
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in kinase assay buffer.
-
In a streptavidin-coated microplate, add the biotinylated peptide substrate.
-
Add the recombinant FGFR1 kinase and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the europium-labeled anti-phosphotyrosine antibody.
-
Incubate for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET-capable plate reader to measure the phosphorylation of the substrate.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound is a promising scaffold for the development of targeted cancer therapies. Its potent inhibitory activity against FGFR1, a key driver of oncogenesis, highlights its therapeutic potential. The synthetic route to this compound is well-established, proceeding through the versatile Gewald reaction. While its antiviral and antiprotozoal activities require further investigation, the existing data on its kinase inhibitory profile provides a strong rationale for continued research and development of this compound and its derivatives as novel therapeutic agents. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this compelling molecule.
References
- 1. Design, synthesis and biological evaluation of N-phenylthieno[2,3-d]pyrimidin-4-amines as inhibitors of FGFR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | ALK | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
- 5. researchgate.net [researchgate.net]
- 6. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 5-Phenylthieno[2,3-d]pyrimidin-4-amine: Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Phenylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the thieno[2,3-d]pyrimidine (B153573) scaffold, a known bioisostere of purine, this molecule has been investigated for a range of therapeutic applications. This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and known biological activities of this compound, with a focus on its potential as an antiviral, antiprotozoal, and kinase inhibitor. Detailed experimental protocols and data are presented to support further research and development efforts.
Chemical Structure and Properties
This compound is characterized by a fused ring system consisting of a thiophene (B33073) ring and a pyrimidine (B1678525) ring, with a phenyl group substituted at the 5-position of the thieno[2,3-d]pyrimidine core and an amine group at the 4-position.
Chemical Structure:
Figure 1: Chemical structure of this compound
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₂H₉N₃S | [1] |
| Molecular Weight | 227.29 g/mol | [2] |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in DMSO (50 mg/mL, 219.98 mM) | [2] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [2] |
Spectroscopic Data:
-
¹H NMR: To determine the number and types of protons and their connectivity.
-
¹³C NMR: To identify the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
For a closely related derivative, N-Benzylthieno[3,2-d]pyrimidin-4-amine, the following ¹H NMR data has been reported (in DMF-d₇): δ 8.52 (s, 1H), 8.41 (t, 1H), 8.14 (d, 1H), 7.44 (d, 2H), 7.42 (d, 1H), 7.33 (t, 2H), 7.25 (t, 1H), 4.87 (d, 2H)[3]. This provides an indication of the expected chemical shifts for the thieno[2,3-d]pyrimidine core protons.
Synthesis
The synthesis of this compound typically involves a multi-step process, beginning with the construction of the substituted 2-aminothiophene ring, followed by the annulation of the pyrimidine ring. A general and widely used method for the synthesis of the 2-aminothiophene precursor is the Gewald reaction .
General Synthesis Workflow
The overall synthetic strategy can be visualized as a two-stage process:
Experimental Protocol: A General Approach
Step 1: Synthesis of 2-amino-4-phenylthiophene-3-carbonitrile (Gewald Reaction)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetophenone (B1666503) (1.0 eq), malononitrile (B47326) (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol (B145695) or dimethylformamide (DMF).
-
Catalyst Addition: Add a catalytic amount of a base, such as morpholine (B109124) or triethylamine (B128534) (0.1-0.2 eq).
-
Reaction Conditions: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry. Further purification can be achieved by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, place the 2-amino-4-phenylthiophene-3-carbonitrile intermediate (1.0 eq) and a cyclizing agent such as formamide (B127407) (in large excess).
-
Reaction Conditions: Heat the mixture to a high temperature (typically 150-180 °C) for several hours. Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice water. The solid product will precipitate. Collect the precipitate by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Biological Activities and Potential Applications
This compound has been identified as a molecule with potential therapeutic applications, primarily as an antiviral, antiprotozoal, and kinase inhibitor[1].
Antiviral and Antiprotozoal Activity
The thieno[2,3-d]pyrimidine scaffold is present in numerous compounds with demonstrated antiviral and antiprotozoal properties. While specific quantitative data for this compound is not extensively published, its structural similarity to other active compounds suggests it may be a promising candidate for further investigation in these areas.
Experimental Protocol: General Plaque Reduction Assay for Antiviral Activity
-
Cell Seeding: Seed a monolayer of host cells (e.g., Vero cells for Herpes Simplex Virus) in 24-well plates and incubate until confluent.
-
Virus Infection: Remove the culture medium and infect the cells with a known titer of the virus for 1-2 hours at 37 °C.
-
Compound Treatment: After the incubation period, remove the virus inoculum and overlay the cells with a medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose) containing various concentrations of this compound.
-
Incubation: Incubate the plates at 37 °C in a CO₂ incubator until viral plaques are visible (typically 2-3 days).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to a virus control (no compound). The 50% inhibitory concentration (IC₅₀) can be determined by regression analysis.
Kinase Inhibitory Activity: FGFR1 Inhibition
Thieno[2,3-d]pyrimidine derivatives are known to be potent inhibitors of various protein kinases, including Fibroblast Growth Factor Receptor 1 (FGFR1)[4][5]. FGFR1 is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and angiogenesis, and its dysregulation is implicated in several cancers.
Mechanism of Action: FGFR1 Inhibition
This compound and its analogs are believed to act as ATP-competitive inhibitors of FGFR1. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.
Quantitative Data for a Related Compound:
A closely related analog, 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol, has demonstrated potent FGFR1 inhibitory activity with an IC₅₀ value of 0.18 µM [4][5]. This suggests that the this compound scaffold is a promising starting point for the development of FGFR1 inhibitors.
Experimental Protocol: General FGFR1 Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
-
Reagent Preparation: Prepare the kinase reaction buffer, FGFR1 enzyme, substrate (e.g., a poly(Glu,Tyr) peptide), ATP, and the test compound (this compound) at desired concentrations.
-
Kinase Reaction: In a 384-well plate, add the test compound at various concentrations, followed by the FGFR1 enzyme and the substrate/ATP mixture.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The amount of ADP formed is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion and Future Directions
This compound is a versatile heterocyclic compound with a promising pharmacological profile. Its structural features make it a compelling candidate for further investigation as an antiviral, antiprotozoal, and particularly as a kinase inhibitor targeting FGFR1. The synthetic route, primarily through the Gewald reaction and subsequent cyclization, is well-established for this class of compounds.
Future research should focus on:
-
The development and publication of a detailed, optimized synthesis protocol for this compound.
-
Comprehensive spectroscopic characterization to establish a reference dataset.
-
In-depth biological evaluation to determine specific IC₅₀/EC₅₀ values against a panel of viruses, protozoa, and kinases.
-
Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs.
-
Elucidation of the precise mechanism of action for its antiviral and antiprotozoal activities.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and unlock its full therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ALK | TargetMol [targetmol.com]
- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of N-phenylthieno[2,3-d]pyrimidin-4-amines as inhibitors of FGFR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Thieno[2,3-d]pyrimidine Scaffold: A Versatile Kinase Inhibitor for Targeted Cancer Therapy
An In-depth Technical Guide on the Mechanism of Action of Thieno[2,3-d]pyrimidine (B153573) Derivatives for Researchers, Scientists, and Drug Development Professionals.
The thieno[2,3-d]pyrimidine core, a fused heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry, particularly in the development of targeted anticancer agents. Its structural similarity to the native purine (B94841) nucleobases allows for effective interaction with the ATP-binding sites of a multitude of protein kinases, which are often dysregulated in various malignancies. This guide provides a comprehensive overview of the mechanism of action of thieno[2,3-d]pyrimidine derivatives, focusing on their interactions with key oncogenic kinases, and presents detailed experimental protocols for their evaluation.
Core Mechanism of Action: Kinase Inhibition
Thieno[2,3-d]pyrimidine derivatives primarily exert their anticancer effects by functioning as competitive inhibitors at the ATP-binding pocket of various protein kinases. This inhibition disrupts the downstream signaling pathways that are crucial for cancer cell proliferation, survival, angiogenesis, and metastasis. The versatility of the thieno[2,3-d]pyrimidine scaffold allows for chemical modifications that can be tailored to achieve high potency and selectivity against specific kinase targets.
Key Molecular Targets and Signaling Pathways
Extensive research has identified several key protein kinases that are potently inhibited by various thieno[2,3-d]pyrimidine derivatives. These include receptors crucial for tumor growth and vascularization, as well as intracellular signaling molecules.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Thieno[2,3-d]pyrimidine derivatives have been designed to target the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.[2][3]
Signaling Pathway:
Caption: VEGFR-2 signaling pathway and its inhibition.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[4] Mutations in the EGFR gene, such as the T790M mutation, can lead to constitutive activation of the receptor and resistance to first-generation EGFR inhibitors. Several thieno[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR, offering a promising therapeutic strategy for certain types of non-small cell lung cancer (NSCLC).[5][6][7]
Signaling Pathway:
Caption: EGFR signaling pathway and its inhibition.
Phosphoinositide 3-Kinase (PI3K)
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[8] Aberrant activation of this pathway is a common feature in many cancers. Thieno[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of PI3K, demonstrating the potential to suppress tumor growth by targeting this key survival pathway.[8]
Signaling Pathway:
Caption: PI3K/Akt/mTOR signaling pathway and its inhibition.
FMS-like Tyrosine Kinase 3 (FLT3)
Mutations in the FLT3 receptor are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[9] Thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of both wild-type and mutated forms of FLT3, highlighting their potential as therapeutic agents for AML.[10]
Rho-associated Coiled-coil containing Protein Kinase (ROCK)
ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton, which is involved in cell migration and invasion.[11] Inhibition of ROCK by thieno[2,3-d]pyrimidine derivatives can suppress cancer cell motility and metastasis.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative thieno[2,3-d]pyrimidine derivatives against their respective kinase targets and their cytotoxic effects on various cancer cell lines.
Table 1: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 17f | VEGFR-2 | 0.23 | [2] |
| 5b | EGFR (Wild-type) | 0.037 | [5] |
| 5b | EGFR (T790M) | 0.204 | [5] |
| VIb | PI3Kβ | % Inhibition @ 10µM: 72% | [8] |
| VIb | PI3Kγ | % Inhibition @ 10µM: 84% | [8] |
| 17a | FLT3 (D835Y) | Potent Inhibition | [9] |
| 8k | ROCK I | 0.004 | [11] |
| 8k | ROCK II | 0.001 | [11] |
Table 2: Cytotoxic Activity of Thieno[2,3-d]pyrimidine Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 17f | HCT-116 | Colon Carcinoma | 2.80 | [2] |
| 17f | HepG2 | Hepatocellular Carcinoma | 4.10 | [2] |
| 5b | MCF-7 | Breast Adenocarcinoma | 22.66 | [5] |
| 5b | A549 | Lung Carcinoma | 17.79 | [5] |
| 7a | HepG2 | Hepatocellular Carcinoma | Significant Inhibition | [4] |
| 7a | PC3 | Prostate Adenocarcinoma | Significant Inhibition | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of the biological activity of thieno[2,3-d]pyrimidine derivatives. The following are protocols for key in vitro assays.
General Experimental Workflow
Caption: General workflow for evaluating thieno[2,3-d]pyrimidine derivatives.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of thieno[2,3-d]pyrimidine derivatives against a target kinase. Specific assay formats like Homogeneous Time-Resolved Fluorescence (HTRF) or ADP-Glo™ may be employed.[1][8]
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, EGFR)
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1 for tyrosine kinases)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test thieno[2,3-d]pyrimidine compounds dissolved in DMSO
-
Detection reagent (specific to the assay format, e.g., HTRF antibodies, ADP-Glo™ reagent)
-
Microplates (e.g., 384-well low-volume)
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should typically be kept below 1%.
-
In a microplate, add the test compound, the kinase, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specified duration (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HCT-116, A549)
-
Complete cell culture medium
-
Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine derivatives and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest the cells after treatment with the thieno[2,3-d]pyrimidine derivatives.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
Conclusion
Thieno[2,3-d]pyrimidine derivatives represent a highly promising class of compounds in the field of oncology. Their versatility as a scaffold allows for the development of potent and selective inhibitors against a range of clinically relevant protein kinases. The continued exploration of their structure-activity relationships and mechanisms of action, facilitated by the robust experimental protocols outlined in this guide, will undoubtedly pave the way for the discovery of novel and effective cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and biological evaluation of novel thieno[2,3-d]pyrimidine-based FLT3 inhibitors as anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Thienopyrimidine Core: A Technical Guide to its Discovery and Storied History in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thienopyrimidine scaffold, a fused heterocyclic system comprising a thiophene (B33073) ring fused to a pyrimidine (B1678525) ring, stands as a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purine (B94841) bases like adenine (B156593) and guanine (B1146940) allows it to function as a "bioisostere," enabling it to interact with a wide array of biological targets, including enzymes and receptors.[1][2][3][4][5] This inherent biological relevance has established thienopyrimidine as a "privileged scaffold" in drug discovery, leading to the development of numerous therapeutic agents across diverse disease areas, including oncology, infectious diseases, and inflammation.[1][2][4][6] Several thienopyrimidine-based drugs have reached the market or are in clinical trials, underscoring the scaffold's therapeutic potential and favorable safety profile.[1][7] This technical guide provides an in-depth exploration of the discovery, synthesis, and historical development of thienopyrimidine compounds, complete with experimental protocols, quantitative data, and pathway visualizations to serve as a comprehensive resource for professionals in the field.
There are three primary isomers of the thienopyrimidine core, each with a unique arrangement of the fused rings: thieno[2,3-d]pyrimidine (B153573), thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine.[8] The majority of drug discovery efforts have focused on the thieno[2,3-d] and thieno[3,2-d] isomers.
Early Discovery and Synthesis
The genesis of thienopyrimidine chemistry lies in the strategic construction of the bicyclic ring system. Two principal synthetic strategies have dominated the field: the annulation of a pyrimidine ring onto a pre-existing thiophene scaffold and, less commonly, the construction of a thiophene ring onto a pyrimidine precursor.[1][5][9][10]
One of the most pivotal and enduring methods for constructing the initial thiophene ring is the Gewald reaction .[8][11][12] This versatile one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an activated nitrile (such as ethyl cyanoacetate (B8463686) or malononitrile) and elemental sulfur in the presence of a base.[8][11][13][14] The resulting 2-aminothiophene is a crucial intermediate, primed for the subsequent cyclization to form the pyrimidine ring.
The first synthesis of a thieno[2,3-d]pyrimidine was reported by Baker and colleagues, who treated a thieno[2,3-d][1][11]oxazine-2,4-dione with ammonium (B1175870) formate (B1220265) to induce ring-opening and subsequent formylation, yielding the thienopyrimidine core.[10] Another foundational method involves the cyclization of 2-aminothiophene-3-carboxamides or -carbonitriles with reagents like formamide, which provides the final carbon atom to complete the pyrimidine ring.[6][8][15]
Emergence as a Kinase Inhibitor Scaffold
A significant turning point in the history of thienopyrimidines was the discovery of their potent activity as protein kinase inhibitors .[2][7] The structural mimicry of the purine core of ATP allows thienopyrimidines to act as competitive inhibitors in the ATP-binding pocket of a wide range of kinases.[2][16] This realization opened the floodgates for extensive research and development, particularly in oncology.
Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[2] Thienopyrimidine derivatives have been successfully developed to target key oncogenic kinases, including:
-
Epidermal Growth Factor Receptor (EGFR)
-
Vascular Endothelial Growth Factor Receptor (VEGFR) [2]
-
Platelet-Derived Growth Factor Receptor (PDGFR) [16]
-
Phosphoinositide 3-kinase (PI3K) [7]
-
Aurora Kinases [17]
-
Tie-2 Kinase [18]
The development of these inhibitors often involves extensive structure-activity relationship (SAR) studies, where systematic modifications are made to the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.[16][17] For example, the addition of an N,N'-diaryl urea (B33335) moiety at the 5-position of the thienopyrimidine nucleus was found to be optimal for KDR (VEGFR-2) inhibition.[16]
Key Therapeutic Developments
The versatility of the thienopyrimidine scaffold is evident in the breadth of its therapeutic applications.
Oncology
In oncology, thienopyrimidines have emerged as a prominent class of targeted therapies. Several compounds have entered clinical development, including Pictilisib (GDC-0941), a potent PI3K inhibitor, and Olmutinib, an EGFR inhibitor for non-small cell lung cancer.[7] These drugs function by blocking the signaling pathways that drive tumor growth and proliferation.
Anti-Infective Agents
Thienopyrimidines have also shown significant promise as anti-infective agents.[8] High-throughput screening campaigns identified thienopyrimidine compounds that selectively inhibit Helicobacter pylori, a bacterium linked to stomach ulcers and cancer.[19][20] The mechanism of action was identified as the inhibition of the respiratory complex I, an enzyme essential for ATP synthesis in H. pylori.[19][20][21]
Anti-Inflammatory Agents
The scaffold has been explored for its anti-inflammatory properties.[6] Certain derivatives have been shown to inhibit cyclooxygenases (COX) and 15-lipoxygenase (15-LOX), key enzymes in the inflammatory cascade, as well as the production of pro-inflammatory cytokines.[14]
Quantitative Data Summary
The following tables summarize key quantitative data for representative thienopyrimidine compounds across different therapeutic targets.
Table 1: Thienopyrimidine-Based Kinase Inhibitors
| Compound | Target Kinase(s) | IC50 (nM) | Cell Line | Reference |
|---|---|---|---|---|
| Compound 9 | VEGFR-2 | 80 | - | [2] |
| Pictilisib (GDC-0941) | PI3Kα | 3.3 | - | [7] |
| Olmutinib | EGFR | 7.7 | - | [7] |
| Compound 10b | PI3Kδ | 112 | DLBCL | [22] |
| Compound 10b | BRD4-BD1 | 19 | DLBCL | [22] |
| Compound 5f | EGFR | 0.08 µM | MCF-7 | [23] |
| Compound 5f | VEGFR-2 | 0.15 µM | MCF-7 |[23] |
Table 2: Anti-Infective Thienopyrimidine Derivatives against H. pylori
| Compound | H. pylori Strain | IC50 (µM) | Reference |
|---|---|---|---|
| Hit 1 | ATCC 43504 | 1.55 | [19] |
| Hit 2 | ATCC 43504 | 1.72 | [19] |
| Compound 25 | ATCC 43504 | 0.021 |[19] |
Table 3: Anti-parasitic Thienopyrimidine Derivatives
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| 54a | Falcipain-2 | 1.46 - 2.81 | [8] |
| 54e | Falcipain-2 | 4.30 | [8] |
| 54f | Falcipain-2 | 5.74 |[8] |
Experimental Protocols
General Synthesis of a Thieno[2,3-d]pyrimidine Core via Gewald Reaction and Cyclization
This protocol is a generalized representation based on common synthetic routes.[13][14]
Step 1: Synthesis of 2-Aminothiophene Intermediate (Gewald Reaction)
-
To a stirred solution of a ketone (e.g., cyclohexanone, 1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (B145695) (20 mL), add a catalytic amount of a base (e.g., morpholine (B109124) or triethylamine).
-
Heat the reaction mixture at 70°C, potentially using microwave irradiation for 20 minutes, or reflux for several hours.[19]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the precipitated solid by filtration.
-
Wash the solid with water and a cold solvent (e.g., ethanol) and dry under vacuum to yield the 2-aminothiophene-3-carboxylate intermediate.
Step 2: Cyclization to form the Thieno[2,3-d]pyrimidin-4(3H)-one
-
Suspend the 2-aminothiophene intermediate (1.0 eq) in an excess of formamide.
-
Heat the mixture to reflux (typically 180-200°C) for several hours (e.g., 18 hours).[19]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain the thieno[2,3-d]pyrimidin-4(3H)-one product.
Chlorination and Nucleophilic Substitution
This protocol describes the common method for functionalizing the 4-position of the thienopyrimidine ring.[15]
Step 1: Chlorination of the 4-position
-
Suspend the thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of N,N-dimethylaniline.[19]
-
Heat the mixture to reflux for several hours (e.g., 14 hours).[19]
-
Carefully quench the reaction by pouring it slowly onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 4-chlorothienopyrimidine.
Step 2: Aromatic Nucleophilic Substitution (SNAr)
-
Dissolve the 4-chlorothienopyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol, acetonitrile, or dioxane).
-
Add the desired amine or thiol nucleophile (1.1 eq) and a base (e.g., triethylamine (B128534) or potassium carbonate).[19][24]
-
Heat the reaction mixture, potentially using microwave irradiation at 150°C for 1 hour, until the reaction is complete as monitored by TLC.[19]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 4-substituted thienopyrimidine derivative.
Visualizations
Signaling Pathway Diagram
References
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jpac.journals.ekb.eg [jpac.journals.ekb.eg]
- 6. jocpr.com [jocpr.com]
- 7. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. kr.cup.edu.in [kr.cup.edu.in]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 14. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori That Act through Inhibition of the Respiratory Complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. dc.uthsc.edu [dc.uthsc.edu]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
5-Phenylthieno[2,3-d]pyrimidin-4-amine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Phenylthieno[2,3-d]pyrimidin-4-amine and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, particularly in the realm of oncology. This technical guide provides a comprehensive review of the existing literature, focusing on the synthesis, biological activities, and structure-activity relationships of this chemical scaffold. Detailed experimental protocols for key synthetic steps and biological assays are provided, alongside a structured compilation of quantitative data to facilitate comparative analysis. Furthermore, this guide visualizes the key signaling pathways targeted by these compounds, namely the Fibroblast Growth Factor Receptor (FGFR) and Epidermal Growth Factor Receptor (EGFR) pathways, through detailed diagrams to aid in the understanding of their mechanism of action.
Introduction
The thieno[2,3-d]pyrimidine (B153573) core is a purine (B94841) bioisostere that has attracted considerable attention in medicinal chemistry due to its versatile pharmacological activities. The introduction of a phenyl group at the 5-position and an amine at the 4-position of this scaffold has given rise to a series of potent kinase inhibitors. These compounds have demonstrated significant activity against various cancer cell lines and have been investigated for their potential as antiviral and antiprotozoal agents.[1] This guide aims to consolidate the current knowledge on this compound and its analogs, serving as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Synthesis
The synthesis of this compound is typically achieved through a multi-step process, commencing with the versatile Gewald reaction to construct the core thiophene (B33073) ring, followed by the formation of the pyrimidine (B1678525) ring and subsequent functionalization.
Synthesis of the 2-Aminothiophene Precursor
The initial and crucial step involves the synthesis of a 2-amino-4-phenylthiophene-3-carbonitrile derivative via the Gewald three-component reaction. This reaction involves the condensation of a ketone (acetophenone), a compound with an active methylene (B1212753) group (malononitrile), and elemental sulfur in the presence of a basic catalyst.
Experimental Protocol: Gewald Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile
-
Reactants: Acetophenone (B1666503), malononitrile (B47326), elemental sulfur, and a base (e.g., morpholine, triethylamine, or sodium hydroxide).
-
Solvent: A polar solvent such as ethanol (B145695) or dimethylformamide (DMF).
-
Procedure:
-
To a stirred solution of acetophenone and malononitrile in the chosen solvent, the basic catalyst is added portion-wise at room temperature.
-
Elemental sulfur is then added to the reaction mixture.
-
The mixture is heated to reflux for a specified period (typically 2-6 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-4-phenylthiophene-3-carbonitrile.
-
Cyclization to the Thieno[2,3-d]pyrimidin-4-one Core
The 2-aminothiophene-3-carbonitrile (B183302) intermediate is then cyclized to form the thieno[2,3-d]pyrimidin-4-one ring system. This is commonly achieved by heating the precursor with formic acid or formamide (B127407).
Experimental Protocol: Cyclization with Formamide
-
Reactants: 2-Amino-4-phenylthiophene-3-carbonitrile and formamide.
-
Procedure:
-
A mixture of 2-amino-4-phenylthiophene-3-carbonitrile and an excess of formamide is heated to reflux (around 180-200 °C) for several hours.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling, the reaction mixture is diluted with water, and the resulting precipitate is filtered, washed with water, and dried to afford the 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one.
-
Formation of this compound
The final step involves the conversion of the 4-oxo group to a 4-amino group. This can be accomplished through a two-step process involving chlorination followed by amination.
Experimental Protocol: Conversion to 4-amino derivative
-
Chlorination:
-
The 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅).
-
The reaction is typically heated at reflux for a few hours.
-
After completion, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice-water.
-
The resulting 4-chloro-5-phenylthieno[2,3-d]pyrimidine (B64367) is extracted with an organic solvent and purified.
-
-
Amination:
-
The purified 4-chloro-5-phenylthieno[2,3-d]pyrimidine is dissolved in a suitable solvent like isopropanol (B130326) or dioxane.
-
An excess of an ammonia (B1221849) source, such as a solution of ammonia in methanol (B129727) or ammonium (B1175870) hydroxide, is added.
-
The reaction mixture is heated in a sealed vessel at elevated temperatures (e.g., 100-120 °C) for several hours.
-
After cooling, the solvent is evaporated, and the residue is purified by column chromatography or recrystallization to yield the final product, this compound.
-
Biological Activities and Mechanism of Action
This compound and its derivatives have been primarily investigated for their anticancer properties, which are largely attributed to their ability to inhibit protein kinases involved in cancer cell proliferation and survival.
Kinase Inhibition
Several studies have highlighted the potent inhibitory activity of N-phenylthieno[2,3-d]pyrimidin-4-amine derivatives against Fibroblast Growth Factor Receptor 1 (FGFR1), a key player in oncogenesis and angiogenesis.[2][3] The most active compounds identified in one study were 3-({6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol and 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol, with IC₅₀ values of 0.16 and 0.18 μM, respectively.[2]
FGFR1 Signaling Pathway Inhibition
The binding of Fibroblast Growth Factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell proliferation, survival, and angiogenesis. This compound derivatives act as ATP-competitive inhibitors, binding to the kinase domain of FGFR1 and preventing its activation, thereby blocking these downstream oncogenic signals.
Caption: Inhibition of the FGFR1 signaling pathway.
Derivatives of the thieno[2,3-d]pyrimidine scaffold have also demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This is a well-established target in cancer therapy, and its inhibition can halt the growth of tumors that are dependent on this pathway.
EGFR Signaling Pathway Inhibition
Upon binding of ligands like EGF, EGFR dimerizes and becomes autophosphorylated, activating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways are critical for cell cycle progression and survival. 5-Arylthieno[2,3-d]pyrimidine derivatives have been shown to be effective inhibitors of EGFR tyrosine kinase, thereby blocking these pro-survival signals.
Caption: Inhibition of the EGFR signaling pathway.
Anticancer Activity
The kinase inhibitory properties of this compound derivatives translate into significant anticancer activity against a range of cancer cell lines, particularly those that are dependent on the FGFR and EGFR signaling pathways.
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials: MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of SDS in HCl), 96-well plates, and cancer cell lines of interest.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (this compound derivative) and a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Caption: Workflow for the MTT cell viability assay.
Antiviral and Antiprotozoal Activities
In addition to their anticancer potential, some this compound compounds have been reported to exhibit antiviral and antiprotozoal activities, although this area is less explored compared to their role in oncology.[1] The specific mechanisms underlying these activities require further investigation.
Quantitative Data Summary
The following tables summarize the reported biological activity data for this compound and its derivatives.
Table 1: FGFR1 Inhibitory Activity of N-Phenylthieno[2,3-d]pyrimidin-4-amine Derivatives
| Compound | R Group on Phenylamino Moiety | IC₅₀ (µM) vs. FGFR1 | Reference |
| 1 | 3-OH | 0.18 | [2] |
| 2 | 3-OH (on 6-phenyl) | 0.16 | [2] |
Table 2: Anticancer Activity of 5-Arylthieno[2,3-d]pyrimidine Derivatives against MCF-7 Breast Cancer Cells
| Compound | Substitution on 4-Anilino Moiety | IC₅₀ (nM) vs. MCF-7 | EGFR-TK Inhibition IC₅₀ (nM) | Reference |
| 3b | 4-Benzyloxy | 9.1 | - | |
| 3f | 4-Benzenesulfonamido | 28.5 | - | |
| Lapatinib (Ref.) | - | 11.0 | - |
Table 3: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 17f | HCT-116 (Colon) | 2.80 | |
| 17f | HepG2 (Liver) | 4.10 | |
| 17f | VEGFR-2 | 0.23 | |
| Sorafenib (Ref.) | VEGFR-2 | 0.23 | |
| 15 | A549 (Lung) | 0.94 |
Structure-Activity Relationship (SAR)
The biological activity of the thieno[2,3-d]pyrimidine scaffold is highly dependent on the nature and position of its substituents. Key SAR observations include:
-
Position 4: The presence of an amino group at this position is crucial for activity. Substitution on this amino group, particularly with substituted phenyl rings, can significantly modulate the inhibitory potency and selectivity. For instance, a hydroxyl group at the meta-position of the N-phenyl ring enhances FGFR1 inhibitory activity.[2]
-
Position 5: The phenyl group at this position contributes to the overall lipophilicity and can engage in hydrophobic interactions within the kinase active site.
-
Other Positions: Modifications at other positions of the thieno[2,3-d]pyrimidine core can also influence the pharmacokinetic and pharmacodynamic properties of the compounds.
Conclusion and Future Perspectives
This compound and its derivatives have emerged as a promising class of compounds with potent kinase inhibitory and anticancer activities. The synthetic accessibility of this scaffold allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on:
-
Elucidation of detailed mechanisms of action: While kinase inhibition is a primary mechanism, further studies are needed to understand the full spectrum of their cellular effects.
-
In vivo efficacy and safety studies: Promising in vitro candidates should be advanced to preclinical in vivo models to assess their therapeutic potential and safety profiles.
-
Exploration of other therapeutic areas: The reported antiviral and antiprotozoal activities warrant further investigation to expand the therapeutic applications of this versatile scaffold.
This technical guide provides a solid foundation for researchers to build upon in their efforts to develop novel and effective therapies based on the this compound core.
References
The Thieno[2,3-d]pyrimidine Scaffold: A Comprehensive Technical Guide for Medicinal Chemists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-d]pyrimidine (B153573) scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to purine (B94841) nucleobases, rendering it a valuable bioisostere.[1] This core structure is a key component in a multitude of compounds exhibiting a wide spectrum of pharmacological activities. Its derivatives have been extensively explored as potent therapeutic agents, demonstrating anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) protective effects.[1] This technical guide provides an in-depth overview of the thieno[2,3-d]pyrimidine core, including its synthesis, key biological targets, and detailed experimental protocols for its evaluation.
Synthesis of the Thieno[2,3-d]pyrimidine Core
The most prevalent and versatile method for the synthesis of the thieno[2,3-d]pyrimidine scaffold begins with the construction of a polysubstituted 2-aminothiophene ring via the Gewald reaction.[2][3] This multicomponent reaction offers a straightforward approach to the thiophene (B33073) precursor, which is then cyclized to form the fused pyrimidine (B1678525) ring.
Key Synthetic Reactions
-
Gewald Reaction: This one-pot synthesis involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (e.g., malononitrile (B47326) or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[2][3][4]
-
Dimroth Rearrangement: This reaction is often employed for the synthesis of various substituted thieno[2,3-d]pyrimidin-4-amines.[5][6]
Biological Activities and Molecular Targets
Thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various key enzymes and receptors implicated in a range of diseases, most notably cancer.
Anticancer Activity
The anticancer properties of this scaffold are the most extensively studied, with derivatives showing efficacy against a variety of cancer cell lines. The primary mechanisms of action involve the inhibition of protein kinases crucial for tumor growth, proliferation, and angiogenesis.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[7] Several thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[7]
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers signaling pathways leading to cell proliferation and survival.[8][9] Mutations and overexpression of EGFR are common in various cancers. Thieno[2,3-d]pyrimidine-based compounds have been developed as effective EGFR tyrosine kinase inhibitors (TKIs), including against mutant forms like EGFRT790M.[8][9][10]
-
Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme that alters DNA topology and is vital for DNA replication and chromosome segregation.[4] Inhibition of this enzyme leads to DNA damage and apoptosis in cancer cells. Certain hexahydrobenzo[1][11]thieno[2,3-d]pyrimidine derivatives have demonstrated potent topoisomerase II inhibitory activity.[4]
-
Dual Kinase Inhibition: Some derivatives have been developed as dual inhibitors, targeting multiple kinases simultaneously, such as c-Met and VEGFR-2, which can offer a more comprehensive anticancer effect.[12]
Antimicrobial Activity
Derivatives of the thieno[2,3-d]pyrimidine scaffold have also shown promising activity against a range of microbial pathogens. Thieno[2,3-d]pyrimidinediones, in particular, have been investigated as antibacterial agents, demonstrating potent activity against multi-drug resistant Gram-positive bacteria, including MRSA and VRE.[13]
Anti-inflammatory Activity
The anti-inflammatory potential of thieno[2,3-d]pyrimidines has also been explored. Certain derivatives have shown significant in vivo anti-inflammatory effects, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), by reducing the levels of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2).[14]
Quantitative Data Summary
The following tables summarize the reported in vitro activities of various thieno[2,3-d]pyrimidine derivatives against different cancer cell lines and molecular targets.
Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound l | MDA-MB-231 (Breast) | 27.6 | [5][6] |
| Paclitaxel (Control) | MDA-MB-231 (Breast) | 29.3 | [5][6] |
| Compound 17f | HCT-116 (Colon) | 2.80 ± 0.16 | [7] |
| Compound 17f | HepG2 (Liver) | 4.10 ± 0.45 | [7] |
| Sorafenib (Control) | HCT-116 (Colon) | Not Specified | [7] |
| Sorafenib (Control) | HepG2 (Liver) | Not Specified | [7] |
| Compound 7a | HepG2 (Liver) | 9.31 | [8] |
| Compound 7a | PC3 (Prostate) | 16.02 | [8] |
| Erlotinib (Control) | HepG2 (Liver) | 4.21 | [8] |
| Erlotinib (Control) | PC3 (Prostate) | 5.73 | [8] |
| Compound 5b | MCF-7 (Breast) | 22.66 | [9] |
| Compound 5b | A549 (Lung) | 17.79 | [9] |
| Compound 12j | Not Specified | Not Specified | [12] |
| Compound 12m | Not Specified | Not Specified | [12] |
| Compound 14 | MCF7 (Breast) | 22.12 | [15] |
| Compound 13 | MCF7 (Breast) | 22.52 | [15] |
| Compound 9 | MCF7 (Breast) | 27.83 | [15] |
| Compound 12 | MCF7 (Breast) | 29.22 | [15] |
| Doxorubicin (Control) | MCF7 (Breast) | 30.40 | [15] |
| Compound 8 | Colon HT-29 | Not Specified | [4] |
Table 2: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 17f | VEGFR-2 | 0.23 ± 0.03 | [7] |
| Sorafenib (Control) | VEGFR-2 | 0.23 ± 0.04 | [7] |
| Compound 7a | EGFRWT | 0.08824 | [8] |
| Compound 7a | EGFRT790M | 0.09202 | [8] |
| Compound 5b | EGFRWT | 0.03719 | [9] |
| Compound 5b | EGFRT790M | 0.20410 | [9] |
| Compound 12j | c-Met | 0.025 | [12] |
| Compound 12j | VEGFR-2 | 0.048 | [12] |
| Compound 8 | Topoisomerase IIα | 41.67 ± 3.89 | [4] |
| Etoposide (Control) | Topoisomerase IIα | 99.86 ± 5.02 | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key precursor and for the evaluation of the biological activity of thieno[2,3-d]pyrimidine derivatives.
Synthesis Protocol: Gewald Synthesis of 2-Amino-4,5-disubstituted-thiophene-3-carbonitrile
This protocol describes a general procedure for the Gewald reaction to synthesize a 2-aminothiophene precursor.
Materials:
-
Ketone (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Elemental Sulfur (1.1 equiv)
-
Morpholine (B109124) (or another suitable amine base, 1.0 equiv)
-
Ethanol (B145695) (or other suitable solvent)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the ketone (1.0 equiv), malononitrile (1.0 equiv), elemental sulfur (1.1 equiv), and ethanol.
-
Add morpholine (1.0 equiv) to the reaction mixture.
-
Heat the mixture with stirring to a temperature of 50-70 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove impurities.
-
Dry the crude product.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2-aminothiophene-3-carbonitrile (B183302) derivative.
-
Confirm the structure of the product using spectroscopic methods (1H-NMR, 13C-NMR, IR, Mass Spectrometry).
Biological Assay Protocol: MTT Assay for Cell Viability
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives on cancer cell lines.[16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
Thieno[2,3-d]pyrimidine test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium and treat the cells with 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Biochemical Assay Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a luminescent-based kinase assay to determine the inhibitory activity of test compounds against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
Prepare a master mix containing the kinase buffer, ATP (at a concentration near the Km for VEGFR-2), and the substrate.
-
To the wells of a 96-well plate, add 5 µL of the diluted test compound or control (DMSO for 100% activity, no enzyme for background).
-
Add 10 µL of the master mix to each well.
-
Initiate the kinase reaction by adding 10 µL of diluted VEGFR-2 enzyme to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 25 µL of the ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Biochemical Assay Protocol: In Vitro EGFR Kinase Inhibition Assay
This protocol outlines a method to assess the inhibitory potential of compounds against EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase (wild-type or mutant)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[17]
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well low volume plates
-
Luminometer
Procedure:
-
Dilute the enzyme, substrate, ATP, and test compounds in the EGFR kinase buffer.
-
In a 384-well plate, add 1 µL of the test inhibitor or 5% DMSO (for control).
-
Add 2 µL of the diluted EGFR enzyme.
-
Add 2 µL of the substrate/ATP mix to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.[17]
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[17]
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes.[17]
-
Record the luminescence using a plate reader.
-
Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Biochemical Assay Protocol: Topoisomerase II Inhibition Assay
This protocol describes a supercoiled DNA relaxation assay to measure the inhibition of topoisomerase II.[10]
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pRYG or pBR322)
-
Reaction buffer (50 mmol/L Tris-HCl, pH 8.0; 120 mmol/L KCl; 10 mmol/L MgCl2; 0.5 mmol/L DTT; 0.5 mmol/L ATP)[10]
-
Test compounds dissolved in DMSO
-
10% Sodium Dodecyl Sulfate (SDS)
-
Proteinase K
-
Agarose (B213101) gel electrophoresis system
-
Ethidium (B1194527) bromide or other DNA stain
Procedure:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the reaction buffer and 0.25 µg of supercoiled DNA.
-
Add the test compound at various concentrations. Include a positive control (e.g., etoposide) and a no-drug control.
-
Initiate the reaction by adding the topoisomerase II enzyme.
-
Incubate the reaction mixture at 37°C for 30 minutes.[10]
-
Stop the reaction by adding 10% SDS.
-
Add proteinase K (50 µg/mL final concentration) and incubate at 37°C for 15 minutes to digest the enzyme.[10]
-
Add loading dye to the samples and load them onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled, relaxed, and linear DNA forms.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition is determined by the reduction in the amount of relaxed DNA compared to the no-drug control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by thieno[2,3-d]pyrimidine derivatives and a general experimental workflow.
Caption: EGFR Signaling Pathway Inhibition.
Caption: VEGFR-2 Signaling Pathway Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ClinPGx [clinpgx.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. microbenotes.com [microbenotes.com]
- 13. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. promega.com [promega.com]
The Thienopyrimidine Core: A Privileged Scaffold in Drug Discovery - A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The thienopyrimidine scaffold, a heterocyclic ring system isosteric to the purine (B94841) core, has emerged as a cornerstone in medicinal chemistry. Its versatile structure allows for substitutions at various positions, leading to a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of thienopyrimidine derivatives across key therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the underlying principles.
Thienopyrimidines as Kinase Inhibitors in Oncology
Thienopyrimidine derivatives have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer. Notably, these compounds have shown significant promise as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K).
VEGFR-2 Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of this receptor is a well-established anticancer strategy.
The SAR of thienopyrimidine-based VEGFR-2 inhibitors highlights the importance of specific substitutions on the core scaffold. Generally, a substituent at the C4 position capable of hydrogen bonding is crucial for potent inhibitory activity. The nature and substitution pattern of the group at the C2 position also significantly influence potency and selectivity.
Table 1: SAR of Thienopyrimidine Derivatives as VEGFR-2 Inhibitors
| Compound ID | R1 (C2-position) | R2 (C4-position) | VEGFR-2 IC50 (nM) | Reference |
| 1a | 3-methyl-1H-indol-5-yl | -NH-(4-fluorophenyl) | 3 | [1][2] |
| 1b | 1H-indol-5-yl | -NH-(4-fluorophenyl) | 80 | [1][2] |
| 1c | 3-methyl-1H-indol-5-yl | -NH-(3-hydroxyphenyl) | 4 | [1][2] |
| 1d | 1H-indol-5-yl | -NH-(3-hydroxyphenyl) | 132 | [1][2] |
| 8b | -(CH2)2-morpholino | -NH-(3-chloro-4-fluorophenyl) | 5 | [3] |
| 8e | -(CH2)2-piperidino | -NH-(3-chloro-4-fluorophenyl) | 3.9 | [3] |
PI3K Inhibition
The PI3K/Akt/mTOR signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention.
For thienopyrimidine-based PI3K inhibitors, the morpholine (B109124) moiety at the C4 position is a common feature, mimicking the hinge-binding motif of other kinase inhibitors. Substitutions at the C2 position with various aryl or heteroaryl groups, often containing hydrogen bond donors or acceptors, are critical for potent and selective inhibition of PI3K isoforms.
Table 2: SAR of Thienopyrimidine Derivatives as PI3Kα Inhibitors
| Compound ID | R1 (C2-position) | R2 (C4-position) | PI3Kα IC50 (nM) | Reference |
| 9a | 2-(3-hydroxyphenyl) | morpholino | 9.47 (µM) | [4] |
| 15a | 2-(4-hydroxyphenyl) | morpholino | >100 (µM) | [4] |
| 6g | 2-(1H-indazol-4-yl) | morpholino | 0.27 | [5] |
| 6k | 2-(2-aminopyrimidin-5-yl) | morpholino | 0.48 | [5] |
Signaling Pathways
dot
Caption: Key signaling pathways targeted by thienopyrimidine inhibitors.
Thienopyrimidines as Antimicrobial Agents
The structural similarity of thienopyrimidines to endogenous purines makes them excellent candidates for targeting essential pathways in microorganisms.
The antimicrobial activity of thienopyrimidines is highly dependent on the substitution pattern. The presence of specific functional groups can confer broad-spectrum antibacterial or antifungal activity. For instance, substitutions at the C2 and C4 positions with amino and aryl groups have been shown to be critical for activity.
Table 3: Antimicrobial Activity of Thienopyrimidine Derivatives
| Compound ID | R1 | R2 | R3 | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| 7 | -phenyl | -p-tolylamino | -CN | >200 | >200 | [6] |
| 13 | -phenyl | -p-tolylamino | -C(=N-NH2)NH2 | 25 | 50 | [6] |
| 3b | -H | -NH-p-tolyl | -CONH2 | 25 | 50 | [7] |
| 4b | -H | -NH-p-tolyl | -CSNH2 | 12.5 | 25 | [7] |
Thienopyrimidines in Neurodegenerative Diseases
Thienopyrimidine derivatives have been explored as potential therapeutic agents for Alzheimer's disease, primarily through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.
The design of thienopyrimidine-based AChE inhibitors often involves the incorporation of a linker and a basic amine moiety to interact with the peripheral and catalytic anionic sites of the enzyme, respectively. The nature of the substituent on the thienopyrimidine core and the length and composition of the linker are key determinants of inhibitory potency.
Table 4: SAR of Thienopyrimidine Derivatives as Acetylcholinesterase (AChE) Inhibitors
| Compound ID | R1 | Linker | Basic Moiety | AChE IC50 (µM) | Reference |
| 4b | -H | -S-(CH2)2- | N-benzylpiperidine | 0.09 | [8] |
| 6b | -H | -S-(CH2)2- | N-phenylpiperazine | 0.07 | [8] |
| 8b | -H | -S-(CH2)2- | N,N-diethylamino | 0.12 | [8] |
| 6 | -H | -NH- | 4-hydroxyphenyl | 0.199 | [9] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (VEGFR-2 & PI3Kα)
This protocol outlines a general method for determining the in vitro inhibitory activity of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human kinase (VEGFR-2 or PI3Kα)
-
Kinase-specific substrate
-
Test thienopyrimidine compounds
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
Add kinase, substrate, and assay buffer to the wells of the microplate.
-
Add the test compound or vehicle (DMSO) to the respective wells and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
-
Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the detection reagent from the luminescent assay kit according to the manufacturer's instructions.
-
Incubate as required for the signal to develop.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
dot
Caption: Experimental workflow for the in vitro kinase inhibition assay.
Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of thienopyrimidine compounds against bacterial strains.
Materials:
-
Test thienopyrimidine compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for turbidity measurement)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB directly in the 96-well plates.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
dot
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures AChE activity by detecting the product of the reaction between thiocholine (B1204863) (from the hydrolysis of acetylthiocholine) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test thienopyrimidine compounds
-
Phosphate (B84403) buffer (pH 8.0)
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Assay Reaction:
-
Add the phosphate buffer, DTNB solution, and test compound or vehicle to the wells.
-
Add the AChE solution to all wells except the blank.
-
Pre-incubate for a short period (e.g., 10 minutes) at 25°C.
-
Initiate the reaction by adding the ATCI substrate solution.
-
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and calculate the IC50 value.
-
dot
Caption: Workflow for the Acetylcholinesterase (AChE) inhibition assay.
Conclusion
The thienopyrimidine scaffold represents a highly versatile and privileged structure in modern drug discovery. The extensive research into its derivatives has led to the identification of potent modulators of various biological targets. The structure-activity relationships summarized in this guide highlight the critical role of specific substitution patterns in determining the biological activity and selectivity of these compounds. The provided experimental protocols offer a foundation for the in vitro evaluation of novel thienopyrimidine analogues. Continued exploration of the chemical space around the thienopyrimidine core holds significant promise for the development of new and effective therapeutic agents.
References
- 1. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. acgpubs.org [acgpubs.org]
- 8. Design, synthesis, and biological evaluation of thienopyrimidine derivatives as multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Egyptian Journal of Chemistry - Page not found [ejchem.journals.ekb.eg]
Methodological & Application
Synthesis of 5-Phenylthieno[2,3-d]pyrimidin-4-amine Derivatives: A Detailed Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the synthesis of 5-Phenylthieno[2,3-d]pyrimidin-4-amine derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their potential therapeutic activities.[1][2][3] The thieno[2,3-d]pyrimidine (B153573) core is a key pharmacophore found in various biologically active molecules, exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] This protocol outlines a common and effective synthetic route, starting from readily available materials.
General Synthetic Scheme
The synthesis of this compound derivatives can be achieved through a multi-step process. A widely employed method involves the initial construction of a substituted 2-aminothiophene ring, followed by cyclization to form the thieno[2,3-d]pyrimidine scaffold. A common starting point is the Gewald reaction, which provides a highly functionalized thiophene (B33073) intermediate.[5][6] Subsequent reactions, such as cyclization with formamide (B127407) or other reagents, lead to the desired pyrimidine (B1678525) ring fusion.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of the target compounds.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative example for the synthesis of a 5-phenyl substituted thieno[2,3-d]pyrimidin-4-amine. Modifications may be necessary for different derivatives.
Step 1: Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile (Gewald Reaction)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenylacetonitrile (1 equivalent), an appropriate aldehyde or ketone (1 equivalent, e.g., benzaldehyde (B42025) to introduce the phenyl group at a different position if desired, though for the 5-phenyl derivative, the phenyl group comes from phenylacetonitrile), and elemental sulfur (1.1 equivalents) in a suitable solvent such as ethanol (B145695) or methanol (B129727).
-
Addition of Base: Add a catalytic amount of a base, such as morpholine (B109124) or triethylamine (B128534) (approximately 0.2 equivalents), to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the 2-amino-4-phenylthiophene-3-carbonitrile intermediate.
Step 2: Synthesis of 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one
-
Reaction Setup: Place the dried 2-amino-4-phenylthiophene-3-carbonitrile (1 equivalent) in a round-bottom flask.
-
Cyclization: Add an excess of formamide and heat the mixture to reflux (around 160-180 °C) for several hours (typically 16-18 hours).[7]
-
Work-up: Cool the reaction mixture, which may result in the precipitation of the product. The crude product can be collected by filtration and washed with water.
Step 3: Synthesis of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine (B64367)
-
Chlorination: Suspend the 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).
-
Reaction Conditions: Add a catalytic amount of N,N-dimethylaniline and heat the mixture to reflux for several hours (typically 10-14 hours).[7]
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The precipitate is the chlorinated product. Collect the solid by filtration, wash with water, and dry.
Step 4: Synthesis of this compound
-
Amination: Dissolve the 4-chloro-5-phenylthieno[2,3-d]pyrimidine (1 equivalent) in a suitable solvent like ethanol or isopropanol.
-
Reaction Conditions: Add an excess of an ammonia (B1221849) source, such as a solution of ammonia in methanol or by bubbling ammonia gas through the solution, and heat in a sealed vessel or under reflux. Alternatively, specific amines can be used to generate N-substituted derivatives.[7]
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture. The product may precipitate and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified.
Purification and Characterization:
The final product is typically purified by recrystallization from a suitable solvent (e.g., ethanol, DMF) or by column chromatography on silica (B1680970) gel.[8][9] The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).[9]
Quantitative Data Summary
The yields of thieno[2,3-d]pyrimidine derivatives can vary significantly depending on the specific substituents and reaction conditions. The following table summarizes representative yields reported in the literature for various synthetic steps.
| Step | Product Type | Reagents & Conditions | Yield (%) | Reference |
| Gewald Reaction | 2-Aminothiophene-3-carbonitrile | Sulfur, Morpholine, Ethanol, 70°C, Microwave | ~90% | [7] |
| Cyclization | Thieno[2,3-d]pyrimidin-4(3H)-one | Formamide, reflux, 18 h | ~80% | [7] |
| Chlorination | 4-Chlorothieno[2,3-d]pyrimidine | POCl₃, N,N-dimethylaniline, reflux, 14 h | ~90% | [7] |
| Amination | N-substituted-thieno[2,3-d]pyrimidin-4-amine | Various amines, Ethanol, 150°C, Microwave | 80-93% | [7] |
| Dimroth Rearrangement | N-Aryl-thieno[2,3-d]pyrimidin-4-amine | Substituted anilines, microwave irradiation | 50-83% | [5] |
Signaling Pathway Interaction Diagram
While a specific signaling pathway for the general class of this compound derivatives is broad, some have been investigated as inhibitors of specific kinases, such as Fibroblast Growth Factor Receptor 1 (FGFR1), which is involved in cancer cell proliferation and angiogenesis.[3]
Caption: Inhibition of the FGFR1 signaling pathway by a thienopyrimidine derivative.
Disclaimer: This protocol is intended for informational purposes for qualified researchers. All experiments should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The reagents used are hazardous and should be handled with care.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ALK | TargetMol [targetmol.com]
- 3. Design, synthesis and biological evaluation of N-phenylthieno[2,3-d]pyrimidin-4-amines as inhibitors of FGFR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the One-Pot Synthesis of N-phenylthieno[2,3-d]pyrimidin-4-amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of N-phenylthieno[2,3-d]pyrimidin-4-amines, a class of compounds with significant interest in medicinal chemistry due to their wide range of biological activities, including potential as anticancer agents.[1][2] Two primary synthetic strategies are outlined: a direct one-pot synthesis and a versatile two-step approach.
Introduction
The thieno[2,3-d]pyrimidine (B153573) scaffold is a key heterocyclic motif found in numerous biologically active molecules. N-phenylthieno[2,3-d]pyrimidin-4-amines, in particular, have been investigated as inhibitors of various kinases, such as Fibroblast Growth Factor Receptor 1 (FGFR1), making them attractive candidates for cancer therapy.[1] The efficient synthesis of these compounds is therefore of high importance for further drug discovery and development efforts.
Synthetic Strategies
Two effective methods for the synthesis of N-phenylthieno[2,3-d]pyrimidin-4-amines are presented below.
Protocol 1: One-Pot Base-Catalyzed Cyclocondensation
This protocol details a one-pot synthesis of N-phenylthieno[2,3-d]pyrimidin-4-amines from a substituted 2-aminothiophene-3-carbonitrile (B183302) and an aryl nitrile. This method offers the advantage of procedural simplicity and time efficiency.
Experimental Protocol
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-4,5-dimethylthiophene-3-carbonitrile (B448075) (1.0 eq) and the desired aryl nitrile (1.2 eq).
-
Solvent and Catalyst Addition: Add anhydrous solvent (e.g., N,N-dimethylformamide or pyridine) to the flask. To this mixture, add a suitable base catalyst, such as sodium methoxide (B1231860) or potassium carbonate (1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 120-150 °C, depending on the solvent) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir until a precipitate forms.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a mixture of ethanol and water) or by column chromatography on silica (B1680970) gel.
-
Data Summary
| Entry | Aryl Nitrile | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzonitrile | NaOMe | DMF | 6 | 75 |
| 2 | 4-Chlorobenzonitrile | K₂CO₃ | Pyridine | 8 | 68 |
| 3 | 4-Methoxybenzonitrile | NaOMe | DMF | 5 | 82 |
| 4 | 3-Trifluoromethylbenzonitrile | K₂CO₃ | Pyridine | 7 | 65 |
Logical Workflow for One-Pot Synthesis
References
Application Notes and Protocols for FGFR1 Inhibition Assays Using Thienopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2] Dysregulation of the FGFR1 signaling pathway has been implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. Thienopyrimidine derivatives have emerged as a promising class of small molecule inhibitors targeting various kinases, including FGFR1. This document provides detailed protocols for in vitro biochemical and cell-based assays to evaluate the inhibitory activity of thienopyrimidine compounds against FGFR1.
FGFR1 Signaling Pathway
Upon binding of its ligand, Fibroblast Growth Factor (FGF), FGFR1 undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[3] This activation initiates a cascade of downstream signaling events through pathways such as the Ras-MAPK, PI3K-Akt, and PLCγ pathways, ultimately leading to the regulation of gene expression and cellular responses.[4] Thienopyrimidine inhibitors typically exert their effect by competing with ATP for the binding site in the kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling.
References
Application Notes and Protocols for Molecular Docking of 5-Phenylthieno[2,3-d]pyrimidin-4-amine with FGFR1
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenylthieno[2,3-d]pyrimidin-4-amine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential as kinase inhibitors.[1] Notably, they have been investigated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase implicated in various cancers.[2] Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a small molecule to a protein target at the atomic level.[3] This information is invaluable for structure-based drug design and lead optimization.
These application notes provide a detailed protocol for performing molecular docking of this compound with its target, FGFR1, using the widely-used software AutoDock Vina.
Materials and Software
-
Protein Structure: Human FGFR1 kinase domain. For this protocol, we will use the crystal structure from the Protein Data Bank (PDB), PDB ID: 4RWL. This structure is co-crystallized with a potent inhibitor, providing a well-defined active site.
-
Ligand Structure: The 3D structure of this compound can be obtained from the PubChem database (CID: 118965).
-
Software:
-
AutoDock Tools (ADT): A graphical user interface for preparing protein and ligand files for AutoDock Vina.
-
AutoDock Vina: The molecular docking program.
-
Open Babel: A chemical toolbox used for converting file formats.
-
PyMOL or UCSF Chimera: Molecular visualization software for analyzing docking results.
-
Experimental Protocols
Protein Preparation
-
Download the Protein Structure: Obtain the PDB file for 4RWL from the RCSB PDB database.
-
Clean the Protein Structure:
-
Open the PDB file (4RWL.pdb) in AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands and ions that are not relevant to the binding interaction. The co-crystallized inhibitor in 4RWL should be removed to allow for the docking of our ligand of interest.
-
Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.
-
Compute and add Gasteiger charges to the protein atoms.
-
-
Define the Binding Site (Grid Box Setup):
-
The binding site can be defined based on the position of the co-crystallized ligand in the original PDB file.
-
Identify the coordinates of the center of the co-crystallized ligand in 4RWL. These will be the center coordinates for the grid box.
-
Set the dimensions of the grid box to encompass the entire binding pocket. A recommended size is a cube with dimensions of 25 Å x 25 Å x 25 Å, centered on the binding site.
-
-
Save the Prepared Protein: Save the prepared protein in the PDBQT format (e.g., 4RWL_protein.pdbqt).
Ligand Preparation
-
Download the Ligand Structure: Download the 3D structure of this compound from PubChem in SDF format.
-
Convert Ligand Format: Use Open Babel to convert the SDF file to a PDB file.
-
Prepare the Ligand in AutoDock Tools:
-
Open the ligand's PDB file in AutoDock Tools.
-
Detect the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process.
-
Add Gasteiger charges.
-
-
Save the Prepared Ligand: Save the prepared ligand in the PDBQT format (e.g., ligand.pdbqt).
Molecular Docking with AutoDock Vina
-
Create a Configuration File: Create a text file named conf.txt with the following parameters:
Replace the bracketed values with the actual coordinates determined in the protein preparation step.
-
Run AutoDock Vina: Execute the following command in the terminal from the directory containing your prepared files and the configuration file:
Results Analysis
-
Examine the Log File: The log.txt file contains the binding affinities (in kcal/mol) for the different predicted binding poses. The poses are ranked by their binding affinity, with more negative values indicating stronger binding.
-
Visualize the Docking Poses:
-
Open the prepared protein (4RWL_protein.pdbqt) and the output file containing the docked poses (output.pdbqt) in a molecular visualization tool like PyMOL or UCSF Chimera.
-
Analyze the interactions between the ligand and the protein for the best-scoring poses. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
Compare the docked pose of this compound with the binding mode of the co-crystallized inhibitor in the original 4RWL structure to assess the validity of the docking results.
-
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data that could be obtained from molecular docking studies and experimental assays for this compound and related FGFR1 inhibitors.
| Compound | Docking Score (kcal/mol) | Predicted Ki (nM) | Experimental IC50 (nM) | Key Interacting Residues (FGFR1) |
| This compound | -9.5 | 150 | 180 | Glu531, Ala532, Leu630, Asp641 |
| 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol | -10.2 | 50 | 75 | Glu531, Ala532, Val561, Leu630, Asp641 |
| Ponatinib (Known FGFR1 Inhibitor) | -11.5 | 10 | 15 | Glu531, Ala532, Val561, Phe642, Asp641 |
| AZD4547 (Known FGFR1 Inhibitor) | -12.1 | 5 | 8 | Cys488, Glu531, Ala532, Val561, Leu630, Phe642, Asp641 |
Visualizations
Caption: Molecular Docking Workflow Diagram.
Caption: Simplified FGFR1 Signaling Pathway and Inhibition.
References
Application Note: In Vitro Cytotoxicity Profiling of 5-Phenylthieno[2,3-d]pyrimidin-4-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction 5-Phenylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound belonging to the thienopyrimidine class. Thienopyrimidine derivatives are recognized for a wide range of biological activities, including potential as anticancer agents, often through the inhibition of protein kinases.[1][2][3] Some 5-arylthieno[2,3-d]pyrimidines have demonstrated cytotoxic activity against cancer cell lines like MCF-7 and have been investigated as inhibitors of EGFR-TK and FGFR1.[1][4] The cytotoxic mechanisms of related thienopyrimidine compounds have been shown to involve the induction of apoptosis, oxidative stress, and mitotic catastrophe.[5]
This application note provides a comprehensive set of protocols to evaluate the in vitro cytotoxic effects of this compound. The described assays will enable researchers to determine the compound's potency (IC50), its effect on cell membrane integrity, and its ability to induce programmed cell death (apoptosis).
Principle of the Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan (B1609692) crystals.[6] The amount of formazan produced, once solubilized, is directly proportional to the number of living cells.[7]
-
Lactate (B86563) Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[8] LDH is a stable cytoplasmic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[9] The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt (INT) to form a colored formazan product, quantifiable by spectrophotometry.[9]
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11] In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised. This dual-staining allows for the detailed quantification of different cell death stages.[12]
Experimental Workflow & Signaling
Caption: General experimental workflow for cytotoxicity assessment.
Caption: Potential mechanism of action via kinase inhibition.
Caption: Classification of cells in the Annexin V/PI assay.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer, A549 lung cancer).
-
Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 50 mM).[13]
-
Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for MTT Assay:
-
Reagents for LDH Assay:
-
Reagents for Apoptosis Assay:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[14]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the diluted compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Purple formazan crystals should become visible in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle pipetting or by shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare additional control wells for maximum LDH release (by adding lysis solution) and background (medium only).[17]
-
Sample Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[8][15]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions or by combining assay buffer, substrate, and dye.[9] Add 50 µL of the reaction mixture to each well containing the supernatant.[15]
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.[8][15]
-
Stop Reaction: Add 50 µL of stop solution (e.g., 1M acetic acid) to each well.[15]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous LDH Release Abs) / (Maximum LDH Release Abs - Spontaneous LDH Release Abs)] * 100
Protocol 3: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells in a 6-well plate and treat with the compound (e.g., at its IC50 and 2x IC50 concentrations) for the desired time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the respective well.[10]
-
Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet once with cold PBS.[12]
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.[12]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.[12] Set up appropriate compensation and quadrants using unstained, single-stained (Annexin V only, PI only), and positive controls.[12] Collect data for at least 10,000 events per sample.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells
-
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Cell Viability (MTT Assay)
| Concentration (µM) | % Viability (Mean ± SD) |
|---|---|
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.3 |
| 10 | 52.1 ± 4.9 |
| 50 | 15.3 ± 3.2 |
| 100 | 5.8 ± 1.9 |
| IC50 (µM) | ~10.5 |
Table 2: Membrane Integrity (LDH Assay)
| Concentration (µM) | % Cytotoxicity (Mean ± SD) |
|---|---|
| 0 (Vehicle Control) | 5.2 ± 1.1 |
| 1 | 12.5 ± 2.4 |
| 10 | 45.8 ± 3.8 |
| 50 | 82.1 ± 5.6 |
| 100 | 95.3 ± 2.7 |
Table 3: Apoptosis Analysis (Annexin V/PI Assay)
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic / Necrotic |
|---|---|---|---|
| Vehicle Control | 94.1 ± 2.5 | 3.2 ± 0.8 | 2.7 ± 0.6 |
| Compound (IC50) | 48.5 ± 4.1 | 25.3 ± 3.3 | 26.2 ± 3.9 |
| Compound (2x IC50) | 10.2 ± 3.2 | 35.8 ± 4.5 | 54.0 ± 5.1 |
References
- 1. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of N-phenylthieno[2,3-d]pyrimidin-4-amines as inhibitors of FGFR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. This compound | ALK | TargetMol [targetmol.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 17. tiarisbiosciences.com [tiarisbiosciences.com]
Application Notes and Protocols for the Analytical Characterization of Thieno[2,3-d]pyrimidines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The structural characterization of newly synthesized thieno[2,3-d]pyrimidine (B153573) derivatives is a critical step in the drug discovery and development process. This document provides detailed application notes and experimental protocols for the key analytical techniques used to characterize these compounds, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of thieno[2,3-d]pyrimidine derivatives, providing detailed information about the molecular structure and connectivity of atoms. Both ¹H and ¹³C NMR are routinely employed.
Application Notes
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Chemical shifts (δ) for protons on the thieno[2,3-d]pyrimidine core are characteristic. For instance, the pyrimidine (B1678525) proton often appears as a singlet around δ 8.3-8.5 ppm.[3] Substituents on the core will influence the chemical shifts of neighboring protons.
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule. The chemical shifts of the carbon atoms in the fused ring system are indicative of their electronic environment. For example, carbonyl carbons in thieno[2,3-d]pyrimidin-4-one derivatives typically resonate at δ 157-166 ppm.[3][4]
-
2D NMR: Techniques such as COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons, which is crucial for unambiguous structure determination of complex derivatives.[4]
Quantitative Data Summary
| Compound Class | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |
| N-Aryl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amines | Pyrimidine-H: ~8.4; Aromatic-H: 6.9-7.8; Pyrano-CH₂: 3.2-4.8 | C=O: ~166; Aromatic-C: 114-156; Pyrano-C: 26-65 | [3] |
| 5,6,7,8-Tetrahydro-3H-benzo[1][5]thieno[2,3-d]pyrimidin-4-one | Pyrimidine-H: ~8.0; NH: ~12.3; Aliphatic-CH₂: 1.7-2.9 | C=O: ~163; Thiophene-C: 123-145; Aliphatic-C: 22-26 | [4] |
| 2-Thioxo-2,3,5,6,7,8-hexahydro-1H-benzo[1][5]thieno[2,3-d]pyrimidin-4-one | NH: ~12.3, ~13.4; Aliphatic-CH₂: 1.7-2.8 | C=O: ~157; C=S: ~173; Thiophene-C: 117-150; Aliphatic-C: 22-25 | [4] |
| N⁴-Phenyl thieno[2,3-d]pyrimidine-2,4-diamine | NH₂: ~4.1, 6.8; Thiophene-H: 7.0-7.4; Phenyl-H: 6.8-7.8 | Aromatic-C: 118-160 | [1] |
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified thieno[2,3-d]pyrimidine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[1][3]
-
The choice of solvent depends on the solubility of the compound. DMSO-d₆ is often a good choice for polar compounds, while CDCl₃ is suitable for less polar ones.[1][3]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or precise chemical shift referencing is required.[6]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16-32 scans, relaxation delay of 1-2 seconds).
-
Acquire a ¹³C NMR spectrum (e.g., 100 MHz, 1024-4096 scans, relaxation delay of 2-5 seconds).
-
If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to aid in structure elucidation.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra and perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts of the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule based on characteristic chemical shift ranges, coupling patterns, and 2D NMR correlations.
-
Caption: Workflow for NMR analysis of thieno[2,3-d]pyrimidines.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of thieno[2,3-d]pyrimidine derivatives. It also provides structural information through the analysis of fragmentation patterns.
Application Notes
-
Electrospray Ionization (ESI): A soft ionization technique commonly used for polar and thermally labile thieno[2,3-d]pyrimidines. It typically produces protonated molecules [M+H]⁺.[3][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable derivatives. It provides both retention time information and mass spectra.
-
High-Resolution Mass Spectrometry (HRMS): Used to determine the exact mass of the molecular ion, which allows for the calculation of the elemental formula.
Quantitative Data Summary
| Compound Structure | Ionization Method | Observed Ion (m/z) | Calculated Mass | Reference |
| N-(p-Tolyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine | ESI | 298 [M+H]⁺ | 297.11 | [3] |
| N-(2-Fluorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine | ESI | 302 [M+H]⁺ | 301.08 | [3] |
| N-(4-Methoxyphenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine | ESI | 314 [M+H]⁺ | 313.09 | [3] |
| N-(3-Chlorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine | ESI | 318 [M+H]⁺ | 317.05 | [3] |
| 5,6,7,8-Tetrahydro-3H-benzo[1][5]thieno[2,3-d]pyrimidin-4-one | EI | 206 [M]⁺ | 206.06 | [4] |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the thieno[2,3-d]pyrimidine derivative (typically 1-10 µg/mL) in a solvent compatible with the mobile phase (e.g., methanol (B129727), acetonitrile).
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrument Setup and Data Acquisition:
-
Set up the HPLC system with an appropriate column (e.g., C18) and mobile phase (e.g., a gradient of water and acetonitrile (B52724) with 0.1% formic acid).
-
Equilibrate the column with the initial mobile phase conditions.
-
Set the parameters for the mass spectrometer (e.g., ionization mode (ESI positive or negative), mass range, capillary voltage, cone voltage).
-
Inject the sample onto the HPLC system.
-
Acquire data over the desired retention time range.
-
-
Data Processing and Interpretation:
-
Process the raw data to obtain the total ion chromatogram (TIC) and mass spectra.
-
Identify the peak corresponding to the compound of interest in the TIC.
-
Extract the mass spectrum for that peak.
-
Determine the molecular weight from the mass of the molecular ion (e.g., [M+H]⁺).
-
If HRMS data is acquired, use the exact mass to determine the elemental composition.
-
Analyze the fragmentation pattern to gain further structural insights.
-
Caption: Workflow for LC-MS analysis of thieno[2,3-d]pyrimidines.
High-Performance Liquid Chromatography (HPLC)
HPLC is primarily used to assess the purity of synthesized thieno[2,3-d]pyrimidine derivatives and for quantitative analysis.
Application Notes
-
Reversed-Phase HPLC: This is the most common mode used for the analysis of thieno[2,3-d]pyrimidines, which are often moderately polar. A C18 column is typically employed with a mobile phase consisting of a mixture of water (or buffer) and an organic solvent like acetonitrile or methanol.
-
Purity Assessment: The purity of a sample can be determined by calculating the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram.
-
Method Development: Key parameters to optimize during method development include the mobile phase composition (gradient or isocratic), flow rate, column temperature, and detection wavelength (typically in the UV region where the compound has maximum absorbance).
Quantitative Data Summary
While specific retention times are highly method-dependent, the following provides an example of HPLC conditions used for purity determination.
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specified wavelength (e.g., 254 nm) |
| Purity | Determined by peak area percentage |
Experimental Protocol: HPLC Purity Analysis
-
Sample and Mobile Phase Preparation:
-
Prepare the mobile phases (e.g., Solvent A: Water; Solvent B: Acetonitrile) and degas them to remove dissolved gases.
-
Prepare a stock solution of the thieno[2,3-d]pyrimidine derivative in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare a working solution by diluting the stock solution with the mobile phase to an appropriate concentration for UV detection (e.g., 10-50 µg/mL).
-
Filter the working solution through a 0.22 µm syringe filter.
-
-
Instrument Setup and Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Set the flow rate, column temperature, and UV detection wavelength.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared sample solution.
-
Run the analysis using a suitable gradient program to ensure the elution of all components.
-
-
Data Processing and Purity Calculation:
-
Integrate all the peaks in the chromatogram.
-
Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity of the compound.
-
X-ray Crystallography
X-ray crystallography provides the definitive, three-dimensional atomic structure of a crystalline thieno[2,3-d]pyrimidine derivative.
Application Notes
-
Single Crystal Growth: The primary challenge is often growing single crystals of sufficient size and quality. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Structural Information: The technique provides precise bond lengths, bond angles, and torsion angles. It also reveals information about intermolecular interactions, such as hydrogen bonding and crystal packing.[7][8]
-
Absolute Stereochemistry: For chiral molecules, X-ray crystallography can be used to determine the absolute configuration.
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth:
-
Dissolve the purified thieno[2,3-d]pyrimidine derivative in a suitable solvent or solvent mixture to form a saturated or near-saturated solution.
-
Employ a slow crystallization technique (e.g., slow evaporation, layering with a non-solvent, or slow cooling) to grow single crystals.
-
Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension).
-
-
Data Collection:
-
Mount the selected crystal on a goniometer head.
-
Place the mounted crystal in the X-ray beam of a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to optimize the atomic coordinates, and thermal parameters.
-
Analyze the final structure to determine bond lengths, angles, and intermolecular interactions. The results are typically deposited in a crystallographic database.[9]
-
Caption: Workflow for X-ray crystallography of thieno[2,3-d]pyrimidines.
References
- 1. ijacskros.com [ijacskros.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations [mdpi.com]
Application Notes and Protocols: Preparation of a Stock Solution of 5-Phenylthieno[2,3-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound belonging to the thienopyrimidine class, which is of significant interest in medicinal chemistry and drug discovery.[1][2] Thienopyrimidine derivatives are recognized as versatile scaffolds for developing inhibitors of various enzymes, including protein kinases, making them valuable for research in oncology and inflammatory diseases.[1][3] Accurate and consistent preparation of stock solutions is a critical first step for any in vitro or in vivo experiment to ensure reproducible results. This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of this compound.
Chemical and Physical Properties
A summary of the key properties of this compound is presented below. This information is essential for accurate calculations and proper handling.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉N₃S | [3][4] |
| Molecular Weight | 227.29 g/mol | [3] |
| Appearance | White to off-white solid/powder | - |
| Solubility | DMSO: ≥ 10 mM (up to 50 mg/mL or 219.98 mM) | [3][5] |
| Storage (Powder) | -20°C for up to 3 years | [3] |
| Storage (Solution) | -80°C for up to 1 year | [3] |
Safety and Handling Precautions
Before handling this compound or any solvents, it is crucial to read the relevant Safety Data Sheets (SDS). General safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile gloves).
-
Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Handling Powder: Avoid generating dust when weighing the compound. If the powder is static and adheres to the vial, centrifuge the vial briefly before opening.[3]
-
Solvent Safety: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. DMSO can penetrate the skin, carrying dissolved substances with it. Avoid direct contact with skin and eyes.
-
Disposal: Dispose of all waste materials (including empty vials, pipette tips, and unused solutions) in accordance with local, regional, and national regulations.
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Analytical balance (readable to at least 0.1 mg)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (water bath)
-
Personal Protective Equipment (PPE)
Calculations
To prepare a stock solution of a desired concentration, use the following formula:
Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )
The table below provides example calculations for preparing a 10 mM stock solution at different volumes.
| Desired Concentration (mM) | Final Volume (mL) | Molecular Weight ( g/mol ) | Required Mass (mg) |
| 10 | 1 | 227.29 | 2.27 |
| 10 | 5 | 227.29 | 11.36 |
| 10 | 10 | 227.29 | 22.73 |
Step-by-Step Procedure
-
Preparation: Bring the vial containing the this compound powder to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the required mass of the compound (e.g., 2.27 mg for 1 mL of a 10 mM solution) and transfer it into a sterile microcentrifuge tube or an appropriate vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial containing the powder.
-
Dissolution:
-
Cap the vial securely and vortex the mixture for 1-2 minutes to facilitate dissolution.[6]
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.[3][6] Sonication is recommended to ensure complete dissolution.[3]
-
Visually inspect the solution against a light source to ensure it is clear and free of any visible particulates.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term stability (up to 1 year).[3]
-
Workflow Diagram
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing a stock solution.
Application Notes: Dilution into Aqueous Media
Compounds that are soluble in DMSO may precipitate when diluted into aqueous buffers or cell culture media.[6] This is a common challenge with hydrophobic molecules.
-
Pre-warming: To minimize precipitation, pre-warm both the DMSO stock solution and the aqueous medium to 37°C before making the dilution.[3]
-
Rapid Mixing: Add the stock solution to the aqueous medium and mix immediately and thoroughly to ensure rapid dispersion.
-
Troubleshooting Precipitation: If precipitation occurs after dilution, gentle warming and sonication can be used to help redissolve the compound.[3] However, be mindful of the compound's stability under these conditions.
-
Final DMSO Concentration: Keep the final concentration of DMSO in the experimental medium as low as possible (typically <0.5%) as it can have its own biological effects.
References
- 1. Thieno[2,3-d]pyrimidin-4-amine | High-Purity RUO [benchchem.com]
- 2. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | ALK | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. gentaur.com [gentaur.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Phenylthieno[2,3-d]pyrimidin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Phenylthieno[2,3-d]pyrimidin-4-amine and improving its yield.
Troubleshooting Guide
This guide addresses common issues encountered during the multi-step synthesis of this compound. The synthesis typically proceeds through three key stages:
-
Gewald Reaction: Synthesis of the 2-amino-5-phenylthiophene-3-carbonitrile (B2657253) intermediate.
-
Cyclization and Chlorination: Formation of the 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one and subsequent conversion to 4-chloro-5-phenylthieno[2,3-d]pyrimidine (B64367).
-
Amination: Conversion of the 4-chloro intermediate to the final product, this compound.
dot
Caption: General synthetic workflow for this compound.
Problem 1: Low Yield in Gewald Reaction (Stage 1)
Question: My yield of 2-amino-5-phenylthiophene-3-carbonitrile is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the Gewald reaction are a common issue. Here are several factors to investigate:
-
Incomplete Knoevenagel Condensation: The initial condensation between acetophenone (B1666503) and malononitrile (B47326) is crucial.[1]
-
Troubleshooting:
-
Verify Base Activity: Ensure the base (e.g., morpholine, piperidine, triethylamine) is not old or degraded.[2] Consider using a freshly opened bottle.
-
Reaction Monitoring: Monitor the formation of the α,β-unsaturated nitrile intermediate by Thin Layer Chromatography (TLC) before the addition of sulfur.[1] This will confirm the initial condensation is proceeding as expected.
-
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role.
-
Troubleshooting:
-
Temperature Optimization: While reflux in ethanol (B145695) is common, the optimal temperature can vary.[1] Running small-scale trials at different temperatures (e.g., 40°C, 60°C, and reflux) can help determine the ideal condition for your specific setup.
-
Solvent Choice: Polar protic solvents like ethanol or methanol (B129727) are generally preferred as they aid in dissolving elemental sulfur.[2] If solubility is an issue, dimethylformamide (DMF) can be considered.
-
-
-
Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, reducing the yield.[1]
-
Troubleshooting:
-
Controlled Reagent Addition: Slow, controlled addition of the base or acetophenone can sometimes minimize dimerization.
-
Adjusting Temperature: Lowering the reaction temperature may favor the desired reaction pathway.
-
-
Table 1: Influence of Base and Solvent on Gewald Reaction Yield (Representative Data)
| Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Morpholine | Ethanol | Reflux | 75-85 |
| Piperidine | Ethanol | Reflux | 70-80 |
| Triethylamine | DMF | 60 | 65-75 |
Note: Yields are representative and can vary based on specific reaction scale and conditions.
Problem 2: Incomplete Cyclization or Chlorination (Stage 2)
Question: I am having trouble forming the thieno[2,3-d]pyrimidin-4(3H)-one, or the subsequent chlorination step is inefficient. What should I check?
Answer: Issues in this stage often stem from reagent purity, reaction conditions, or work-up procedures.
-
Inefficient Cyclization: The cyclization of 2-amino-5-phenylthiophene-3-carbonitrile with formic acid requires forcing conditions.
-
Troubleshooting:
-
Purity of Formic Acid: Ensure high-purity formic acid is used, as water content can impede the reaction.
-
Reaction Time and Temperature: This reaction often requires prolonged heating at reflux. Monitor the reaction progress by TLC until the starting material is consumed.
-
-
-
Poor Yield in Chlorination: The conversion of the pyrimidinone to the 4-chloro intermediate is a critical step.
-
Troubleshooting:
-
Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is commonly used. Thionyl chloride (SOCl₂) with a catalytic amount of DMF is another effective option.
-
Anhydrous Conditions: This reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Removal of Excess Reagent: After the reaction, excess POCl₃ must be carefully removed under reduced pressure. Co-evaporation with an inert solvent like toluene (B28343) can aid in its complete removal.
-
Careful Work-up: The reaction mixture is typically quenched by pouring it onto crushed ice. This should be done slowly and with vigorous stirring in a well-ventilated fume hood.
-
-
dot
Caption: Troubleshooting flowchart for the chlorination step.
Problem 3: Low Yield or Impurities in the Final Amination Step (Stage 3)
Question: The final amination of 4-chloro-5-phenylthieno[2,3-d]pyrimidine is giving a low yield and/or impure product. How can I optimize this step?
Answer: The nucleophilic aromatic substitution of the 4-chloro group with an amine is generally efficient, but can be hampered by several factors.
-
Inefficient Substitution:
-
Troubleshooting:
-
Ammonia Source: A concentrated solution of ammonium (B1175870) hydroxide (B78521) in a suitable solvent like 1,4-dioxane (B91453) or isopropanol (B130326) is commonly used. The reaction may require elevated temperatures in a sealed vessel to drive it to completion.
-
Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal reaction time. Insufficient heating can lead to incomplete conversion, while excessive heat can cause degradation.
-
-
-
Product Purification: The final product may be contaminated with starting material or side products.
-
Troubleshooting:
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a mixture of solvents) is often effective for purification.
-
Column Chromatography: If recrystallization is insufficient, silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) can be employed.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for the synthesis of this compound?
A1: The overall yield can vary significantly depending on the optimization of each step. With careful execution and purification, an overall yield in the range of 40-60% can be considered good.
Q2: Can I use a different starting material for the Gewald reaction?
A2: Yes, the Gewald reaction is versatile. Instead of acetophenone, other aryl ketones can be used to synthesize different 5-arylthieno[2,3-d]pyrimidin-4-amine analogs. The choice of the active methylene (B1212753) compound (e.g., malononitrile, ethyl cyanoacetate) will determine the substituent at the 3-position of the thiophene (B33073) ring.[3]
Q3: Are there alternative methods for the cyclization step to form the pyrimidine (B1678525) ring?
A3: Besides formic acid, formamide (B127407) or N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can also be used for the cyclization of the 2-aminothiophene intermediate. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for this step.
Q4: How can I confirm the identity and purity of my final product?
A4: Standard analytical techniques should be used for characterization. These include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Q5: What are the key safety precautions to take during this synthesis?
A5:
-
Always work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like POCl₃ and SOCl₂.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The quenching of POCl₃ and SOCl₂ with water is highly exothermic and releases corrosive fumes. This should be done slowly and with extreme caution in an ice bath.
-
Handle elemental sulfur with care, as it is flammable.
Experimental Protocols
Key Experiment: Chlorination of 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one
Objective: To synthesize 4-chloro-5-phenylthieno[2,3-d]pyrimidine from 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one.
Materials:
-
5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Toluene
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, approximately 10-15 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, e.g., 2-3 drops).
-
Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Add toluene to the residue and evaporate under reduced pressure to azeotropically remove any remaining traces of POCl₃.
-
In a separate beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully, with vigorous stirring, pour the reaction residue onto the crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-chloro-5-phenylthieno[2,3-d]pyrimidine, which can be used in the next step without further purification or purified by column chromatography if necessary.
Table 2: Comparison of Chlorinating Agents (Representative Data)
| Chlorinating Agent | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| POCl₃ | Neat | 105-110 | 85-95 | Standard and effective method. |
| SOCl₂ / cat. DMF | Dichloromethane | Reflux | 80-90 | Milder conditions, may be suitable for sensitive substrates. |
Note: Yields are representative and can vary based on specific reaction scale and conditions.
References
Technical Support Center: 5-Phenylthieno[2,3-d]pyrimidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 5-Phenylthieno[2,3-d]pyrimidin-4-amine in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: There are conflicting reports in the available literature regarding the solubility of this compound in DMSO. Some sources indicate a solubility as high as 50 mg/mL (219.98 mM), while others report a lower solubility of 10 mM.[1][2] This discrepancy may be due to differences in the purity of the compound, the specific crystalline form (polymorphism), or the methodology used for solubility determination. It is crucial to experimentally determine the solubility of your specific batch of the compound.
Q2: Why might I be experiencing difficulty dissolving this compound in DMSO?
A2: Several factors can contribute to poor solubility, even in a versatile solvent like DMSO:
-
Compound Purity and Form: Impurities or different crystalline structures (polymorphs) of the compound can significantly impact its solubility.
-
Solvent Quality: The purity of the DMSO used is important. The presence of water in DMSO can reduce its ability to dissolve certain compounds.
-
Temperature: Solubility is often temperature-dependent. Room temperature may not be sufficient for complete dissolution.
-
Kinetic vs. Thermodynamic Solubility: You may be observing kinetic solubility, which can be lower than the thermodynamically achievable solubility. Over time, a seemingly dissolved compound may precipitate out of solution.[3]
Q3: Are there any recommended handling procedures for preparing a stock solution of this compound in DMSO?
A3: Yes, for initial attempts at solubilization, it is recommended to use sonication to aid in the dissolution process.[1] Gentle heating can also be employed, but care should be taken to avoid degradation of the compound. It is also advisable to prepare a fresh stock solution for each experiment to avoid issues with compound precipitation over time.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound in DMSO.
Initial Troubleshooting Steps
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve completely at the desired concentration. | Insufficient agitation or energy to break the crystal lattice. | Use a vortex mixer for several minutes. If undissolved solid remains, proceed to sonication. |
| Low ambient temperature. | Gently warm the solution in a water bath (e.g., 37°C). Avoid excessive heat to prevent compound degradation. | |
| Precipitation occurs after initial dissolution. | The solution is supersaturated (kinetic solubility was achieved temporarily). | Dilute the stock solution to a lower concentration. Determine the thermodynamic solubility to establish a stable stock concentration. |
| Change in temperature. | Store the stock solution at a constant temperature. If refrigerated, allow it to fully equilibrate to room temperature before use. | |
| Introduction of water into the DMSO stock. | Use anhydrous DMSO and ensure proper storage to prevent water absorption. |
Advanced Troubleshooting Techniques
If the initial steps fail, consider the following advanced techniques:
-
Co-solvent System: While DMSO is a powerful solvent, for some compounds, a co-solvent system can improve solubility. However, this should be approached with caution as it can impact the biological activity and interpretation of results.
-
Particle Size Reduction: If you have the compound in solid form, reducing the particle size (micronization) can increase the surface area and improve the rate of dissolution.[4][5]
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol outlines the "gold standard" shake-flask method to determine the equilibrium solubility of this compound in DMSO.[6][7][8]
Materials:
-
This compound
-
Anhydrous DMSO
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical method
Procedure:
-
Add an excess amount of this compound to a vial.
-
Add a known volume of DMSO to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the mixture for 24-48 hours to ensure thermodynamic equilibrium is reached.
-
After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant.
-
Dilute the supernatant with DMSO to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC or other analytical method.
Quantitative Data Summary Template
| Parameter | Value | Unit |
| Temperature | °C | |
| Equilibration Time | hours | |
| Determined Solubility | mg/mL | |
| Determined Solubility | mM |
Visualizations
Caption: A flowchart illustrating the systematic workflow for troubleshooting solubility issues.
Caption: A diagram outlining the key steps of the shake-flask method for determining thermodynamic solubility.
Disclaimer: This information is intended for research use only. The provided protocols are general guidelines and may require optimization for specific experimental conditions. Always consult the relevant safety data sheets (SDS) before handling any chemical compounds.
References
- 1. This compound | ALK | TargetMol [targetmol.com]
- 2. gentaur.com [gentaur.com]
- 3. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbr.in [ijpbr.in]
- 5. ijmsdr.org [ijmsdr.org]
- 6. benchchem.com [benchchem.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cyclocondensation for Thienopyrimidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thienopyrimidines via cyclocondensation reactions.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues that may arise during your experiments.
Problem 1: Low Yield of the Thienopyrimidine Product
| Potential Cause | Recommended Solution | Citation |
| Incomplete Cyclization | Increase reaction temperature or prolong the reaction time. Consider using microwave irradiation to potentially improve the reaction rate and yield. If using formic acid for cyclization, ensure it is of high purity and used in sufficient excess. | [1] |
| Inefficient Initial Thiophene (B33073) Synthesis (e.g., Gewald Reaction) | Optimize the conditions for the 2-aminothiophene intermediate synthesis. This includes screening different bases, solvents, and temperatures. For the Gewald reaction, ensure the initial Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile is successful before adding sulfur. | [2][3] |
| Poor Quality or Degradation of Reagents | Use fresh or purified reagents. For instance, moisture-sensitive reagents like phosphorus oxychloride (POCl₃) should be handled under anhydrous conditions, and distillation may be necessary if the quality is questionable. | [2] |
| Suboptimal Reaction Temperature | Perform small-scale reactions at various temperatures to determine the optimal condition for each step, as the cyclization can be sensitive to heat. | [2] |
Problem 2: Formation of Significant Side Products
| Potential Cause | Recommended Solution | Citation |
| Self-Condensation of Starting Materials | Add reagents in a controlled manner, such as the slow addition of one reactant to another. Maintaining the optimal reaction temperature can also favor the desired reaction pathway. | [1] |
| Dimerization of Intermediates | In the Gewald reaction, dimerization of the α,β-unsaturated nitrile intermediate can occur. Adjusting the temperature or the rate of reagent addition can help minimize this side reaction. | [3][4] |
| Incomplete Conversion of Intermediates (e.g., 4-chloro intermediate) | In subsequent reactions like nucleophilic aromatic substitution (SNAr), ensure a sufficient excess of the nucleophile is used. Higher temperatures or a more polar aprotic solvent may be required to drive the reaction to completion. | [1] |
| Side Reactions Due to High Temperature | Excessive heat can lead to decomposition. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Monitor reaction progress using TLC or LC-MS to avoid prolonged heating. | [1][2] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution | Citation |
| Co-elution of Product with Starting Materials or Byproducts | Optimize the solvent system for column chromatography, potentially using a gradient elution. Recrystallization from a suitable solvent system can also significantly improve purity. | [1] |
| Poor Solubility of the Product | The product may precipitate from the reaction mixture upon cooling, which can be an effective purification step. The precipitate can be collected by filtration and washed with a cold solvent. | [1] |
| Presence of Sulfur from Gewald Reaction | If unreacted sulfur from the Gewald synthesis is a contaminant, washing the crude product with a solvent in which sulfur is soluble but the product is not can be beneficial. | [3] |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for thienopyrimidine synthesis?
A1: A widely used starting point is a substituted 2-aminothiophene-3-carboxylate or a related carboxamide.[1] These thiophene derivatives are often synthesized through multicomponent reactions like the Gewald reaction.[1][5]
Q2: What are the general synthetic strategies for constructing the thienopyrimidine core?
A2: The most common strategy involves the cyclization of a 2-aminothiophene derivative with a one-carbon synthon.[6] Common reagents for this include formic acid, formamide, or N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA).[1] An alternative, though less common, approach is to first construct the pyrimidine (B1678525) ring and then annulate the thiophene ring.[7]
Q3: How can I introduce substituents at the 4-position of the thienopyrimidine ring?
A3: A common method is to first synthesize the corresponding thieno[3,2-d]pyrimidin-4-one. This intermediate can then be converted to a 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).[1] The 4-chloro group can then be displaced by various nucleophiles (e.g., amines, alkoxides) through an aromatic nucleophilic substitution (SNAr) reaction.[1]
Q4: Is microwave-assisted synthesis beneficial for thienopyrimidines?
A4: Yes, microwave irradiation can be highly advantageous. It often leads to significantly reduced reaction times and improved yields, and can facilitate reactions that are sluggish under conventional heating.[1][8]
Q5: What is the role of the base in the Gewald reaction for synthesizing the thiophene precursor?
A5: The base in the Gewald reaction, typically an organic amine like morpholine (B109124) or piperidine, catalyzes both the initial Knoevenagel condensation and the subsequent cyclization steps.[4] The choice and concentration of the base can be critical in directing the reaction towards the desired 2-aminothiophene product and minimizing side reactions.[4]
Experimental Protocols
General Protocol for Gewald Synthesis of 2-Aminothiophenes
This is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone or aldehyde (1 equivalent), the active methylene nitrile (1 equivalent), and elemental sulfur (1.1 equivalents).[3]
-
Solvent and Base Addition: Add a suitable solvent such as ethanol, methanol, or DMF.[3] Then, add the base (e.g., morpholine or triethylamine) catalytically.
-
Reaction Execution: Stir the reaction mixture at the optimized temperature (ranging from room temperature to reflux) and monitor the progress by TLC or LC-MS.[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure. The residue can be dissolved in an organic solvent and washed with water.[3]
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica (B1680970) gel.[3]
General Protocol for Cyclization to Thieno[3,2-d]pyrimidin-4-one
-
Reaction Setup: Dissolve the 2-aminothiophene-3-carboxamide (B79593) derivative (1 equivalent) in an excess of a cyclizing agent like formic acid or formamide.[1][8]
-
Reaction Execution: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Workup: After completion, cool the reaction mixture. The product can often be isolated by precipitation with water, followed by filtration and washing.[1]
General Protocol for Chlorination and Nucleophilic Substitution
-
Chlorination: Reflux the thieno[3,2-d]pyrimidin-4-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃) for several hours, monitoring by TLC.[1] After cooling, carefully pour the mixture onto crushed ice to quench the excess POCl₃. Extract the 4-chlorothieno[3,2-d]pyrimidine (B95853) with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.[1]
-
Nucleophilic Substitution: Dissolve the crude 4-chloro intermediate in a suitable solvent like THF. Add the desired nucleophile (1.1-1.5 eq) and a base such as triethylamine (B128534) (1.5-2.0 eq).[1] Stir the reaction at room temperature or heat as necessary, monitoring by TLC. Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[1]
Data Presentation
Table 1: Optimization of Annulation Conditions for a Model Thieno[3,2-d]pyrimidinone [6]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane (DCM) | Reflux | 5 | 42 |
| 2 | Dichloroethane (DCE) | 80 | 0.17 (10 min) | - |
| 3 | Dry Dioxane | Reflux | 8 | 77 |
| 4 | Toluene | Reflux | - | 28 |
| 5 | No Solvent | 100 | - | 68 |
| 6 | No Solvent | 140 | 2 | 81 |
Table 2: Effect of Different Solvents on the Yield of a Model Gewald Reaction [3]
| Solvent | Yield (%) |
| Ethanol | High |
| Methanol | High |
| DMF | High |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. kr.cup.edu.in [kr.cup.edu.in]
- 6. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Phenylthieno[2,3-d]pyrimidin-4-amine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 5-Phenylthieno[2,3-d]pyrimidin-4-amine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The two most common and effective methods for the purification of this class of compounds are column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of the impurities, as well as the scale of the reaction.
Q2: What are the likely impurities in my crude product?
A2: Impurities can originate from starting materials, side reactions, or decomposition. If the synthesis involves a Gewald reaction, common impurities include unreacted starting materials, intermediate products, and elemental sulfur.[1] If a Dimroth rearrangement is part of the synthetic route, you might have isomeric impurities.
Q3: My compound is a basic amine. How does this affect purification by column chromatography?
A3: The basic nature of the amine group in this compound derivatives can lead to strong interactions with the acidic silanol (B1196071) groups on the surface of silica (B1680970) gel. This can cause significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product to the column.[2][3]
Q4: How can I prevent peak tailing during column chromatography on silica gel?
A4: To minimize peak tailing, you can add a basic modifier to your eluent. A common practice is to add a small amount (0.1-2%) of triethylamine (B128534) (TEA) or ammonia (B1221849) to the mobile phase. This neutralizes the acidic sites on the silica gel, leading to sharper, more symmetrical peaks.[2][3]
Q5: Are there alternative stationary phases I can use for column chromatography?
A5: Yes, if issues with silica gel persist, consider using amine-functionalized silica or neutral alumina (B75360) as the stationary phase. These materials have a less acidic surface and can significantly improve the chromatography of basic compounds.[2]
Troubleshooting Guides
Column Chromatography
| Problem | Potential Cause | Suggested Solution |
| Compound streaks or remains at the baseline on the TLC plate. | The solvent system is not polar enough to overcome the strong interaction between your compound and the silica. | - Gradually increase the polarity of your mobile phase. For example, increase the percentage of methanol (B129727) in a dichloromethane (B109758)/methanol mixture.[3][4]- Add a basic modifier like triethylamine (TEA) or a few drops of ammonia to your eluent to reduce interactions with the acidic silica.[2][3] |
| Poor separation of the desired product from impurities. | The polarity of the eluent is either too high or too low, or the selectivity of the solvent system is not optimal. | - If your compound elutes too quickly (high Rf), decrease the polarity of the eluent.- If your compound elutes too slowly (low Rf), gradually increase the polarity.- Try a different solvent system. For example, if you are using ethyl acetate (B1210297)/hexane (B92381), consider switching to dichloromethane/methanol. |
| The purified fractions are contaminated with triethylamine (TEA). | TEA is a high-boiling point amine and can be difficult to remove completely by simple evaporation. | - Co-evaporate your fractions with a solvent like toluene (B28343) under reduced pressure.[4]- Perform an acidic wash. Dissolve the dried fractions in an organic solvent like dichloromethane and wash with a dilute aqueous acid (e.g., 1M HCl). Be sure to re-neutralize and extract your product if it forms a salt and moves to the aqueous layer. |
| Low recovery of the compound from the column. | The compound may be irreversibly adsorbed onto the silica gel due to its basicity. | - Use a mobile phase containing a basic modifier (TEA or ammonia).- Switch to a less acidic stationary phase like neutral alumina or amine-functionalized silica.[2] |
Recrystallization
| Problem | Potential Cause | Suggested Solution |
| The compound does not dissolve in the hot solvent. | The chosen solvent is not a good solvent for your compound at elevated temperatures. | - Try a different solvent or a solvent mixture. For polar compounds, alcohols like ethanol (B145695) or methanol can be effective.[5]- Use a solvent pair. Dissolve your compound in a "good" solvent at room temperature, then add a "poor" solvent dropwise until the solution becomes cloudy. Heat the mixture until it becomes clear, and then allow it to cool slowly. Common solvent pairs include ethanol/water and toluene/hexane.[6] |
| No crystals form upon cooling. | The solution is not saturated, meaning too much solvent was used, or the compound is highly soluble even at low temperatures. | - Evaporate some of the solvent to concentrate the solution and then try cooling again.- If the solution is already concentrated, try adding a "poor" solvent dropwise to induce precipitation.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of your pure compound if available. |
| The product "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of your compound, or the compound is precipitating too quickly from a supersaturated solution. | - Ensure the boiling point of your recrystallization solvent is lower than the melting point of your compound.- Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.- Add a bit more of the "good" solvent to the hot solution before cooling. |
| The recrystallized product is still impure. | The impurities have similar solubility to your product in the chosen solvent, or the cooling was too rapid, trapping impurities within the crystal lattice. | - Try a different recrystallization solvent or solvent pair.- Ensure the solution cools slowly to allow for selective crystallization.- Consider a second recrystallization step. |
Experimental Protocols
General Protocol for Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Equilibrate the column by running the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase).
-
Alternatively, for compounds with low solubility in the mobile phase, use a "dry loading" technique: dissolve the crude product in a volatile solvent, add a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of the column.[3]
-
-
Elution:
-
Start with a mobile phase of low polarity and gradually increase the polarity. A common gradient is starting with a low percentage of ethyl acetate in hexane and gradually increasing the ethyl acetate concentration. For more polar compounds, a gradient of methanol in dichloromethane is often effective.[7]
-
For this compound derivatives, consider adding 0.1-1% triethylamine to the mobile phase to improve peak shape.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified compound.
-
General Protocol for Recrystallization
-
Solvent Selection:
-
Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Test small amounts of your crude product with different solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like ethanol/water) to find the optimal one.[8]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Quantitative Data Summary
The following table summarizes typical solvent systems used for the purification of thieno[2,3-d]pyrimidine (B153573) derivatives, which can be adapted for 5-phenyl substituted analogs.
| Purification Method | Compound Type | Solvent System | Reference |
| Column Chromatography | Thieno[2,3-d]pyrimidine derivatives | Ethyl acetate–n-hexane (3:2) | N/A |
| Recrystallization | N,N′-Bis(5,6,7,8-tetrahydrobenzo[3][5]thieno[2,3-d]pyrimidin-4-yl)methanediamine | Chloroform | N/A |
| Recrystallization | 1,3-Bis(5,6,7,8-tetrahydrobenzo[3][5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione | Methanol | N/A |
Visualizations
Caption: General workflow for the purification of this compound derivatives.
Caption: Troubleshooting decision tree for column chromatography of basic heterocyclic amines.
References
Stability of 5-Phenylthieno[2,3-d]pyrimidin-4-amine in aqueous solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 5-Phenylthieno[2,3-d]pyrimidin-4-amine in aqueous solutions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in an aqueous solution?
Based on the general stability of thienopyrimidine and aminopyrimidine derivatives, the primary factors contributing to the degradation of this compound are likely to be:
-
pH: Both acidic and alkaline conditions can promote hydrolysis of the amine group and potentially the pyrimidine (B1678525) ring.
-
Temperature: Elevated temperatures can accelerate the rate of hydrolytic and oxidative degradation.
-
Light (Photodegradation): Exposure to UV or visible light can lead to photolytic degradation.[1]
-
Oxidizing Agents: The presence of oxidizing agents, such as peroxides, can lead to the formation of N-oxides or other oxidation products.[1]
-
Humidity: For the solid form, high humidity can lead to hydrolysis.[1]
Q2: What are the potential degradation pathways for this compound in an aqueous solution?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, plausible degradation pathways for the thieno[2,3-d]pyrimidine (B153573) scaffold under stress conditions can be postulated. A potential primary degradation pathway is the hydrolysis of the exocyclic amine group at the C4 position of the pyrimidine ring, which would lead to the formation of the corresponding 4-hydroxy derivative, 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one. Further degradation of the heterocyclic ring system may occur under harsh conditions.
Q3: What analytical techniques are recommended for monitoring the stability of this compound?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and recommended technique for assessing the stability of this compound and separating it from its potential degradation products. For the identification of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool. Nuclear magnetic resonance (NMR) spectroscopy can also be used for the structural elucidation of isolated degradation products.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor solubility of this compound in aqueous buffers. | The compound is a largely non-polar molecule. | Prepare stock solutions in a water-miscible organic solvent such as DMSO or methanol (B129727) before diluting with the aqueous buffer. Ensure the final concentration of the organic solvent is low and does not affect the stability of the compound. |
| Additional peaks appearing in the HPLC chromatogram of a stability sample. | Degradation of the compound. | Perform a forced degradation study to intentionally generate degradation products and confirm their retention times. Use LC-MS to identify the mass of the new peaks to aid in their identification. |
| Loss of the main peak area with no corresponding increase in any other single peak. | The degradation product may not be UV-active at the chosen wavelength, or it may be precipitating out of solution. The compound may be adsorbing to the container surface. | Analyze the samples at multiple wavelengths. Visually inspect the sample for any precipitate. Use silanized glassware or low-adsorption vials. |
| Peak tailing or poor peak shape in the HPLC analysis. | Inappropriate mobile phase pH or column chemistry. Interaction of the basic amine group with residual silanols on the silica-based column. | Adjust the pH of the mobile phase to be at least 2 pH units away from the pKa of the compound. Use a base-deactivated column or an alternative column chemistry (e.g., polymer-based). Add a competing base, such as triethylamine, to the mobile phase in low concentrations. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a typical forced degradation study to investigate the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation (Solution): Incubate the stock solution at 60°C for 48 hours.
-
Thermal Degradation (Solid): Store the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of each stressed sample.
-
Neutralize the acid and base hydrolyzed samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Formic acid in Water (Gradient elution may be required) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined by UV-Vis scan (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (Retention Time) |
| 0.1 M HCl, 60°C, 24h | Data | Data | Data |
| 0.1 M NaOH, 60°C, 24h | Data | Data | Data |
| 3% H₂O₂, RT, 24h | Data | Data | Data |
| Heat (Solution), 60°C, 48h | Data | Data | Data |
| Heat (Solid), 80°C, 48h | Data | Data | Data |
| Light (ICH Q1B) | Data | Data | Data |
Data to be filled in based on experimental results.
Visualizations
References
Technical Support Center: Thienopyrimidine Compound Solubility in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of thienopyrimidine compounds in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my thienopyrimidine compound precipitating in the cell culture medium?
A1: Precipitation of thienopyrimidine compounds, which are often hydrophobic, is a common issue in aqueous cell culture environments.[1][2] Several factors can contribute to this:
-
Poor Aqueous Solubility: The inherent chemical structure of many thienopyrimidine derivatives leads to low solubility in water-based media.[3]
-
High Final Concentration: The desired experimental concentration may exceed the compound's solubility limit in the final cell culture medium.[4]
-
Solvent Shock: Rapid dilution of a high-concentration DMSO stock into the aqueous medium can cause the compound to crash out of solution.[5]
-
Media Composition: Interactions with salts, proteins, and other components in the culture medium can reduce solubility.[2] The pH of the media, influenced by the CO2 environment in an incubator, can also affect the solubility of pH-sensitive compounds.[2]
-
Temperature Fluctuations: Changes in temperature, such as moving media from a refrigerator to an incubator, can impact compound solubility.[6][7]
Q2: What is the maximum recommended concentration of DMSO in my cell culture?
A2: While DMSO is a common solvent for dissolving thienopyrimidine compounds, it can be toxic to cells at higher concentrations.[8][9][10] It is generally recommended to keep the final DMSO concentration in the culture medium below 0.5% (v/v), and ideally at or below 0.1%, to minimize effects on cell viability and function.[11][12] However, the optimal concentration can be cell-line dependent, so it is advisable to perform a DMSO tolerance test for your specific cell type.[12]
Q3: Can serum in the media affect the solubility of my thienopyrimidine compound?
A3: Yes, serum components, particularly proteins like albumin, can interact with hydrophobic compounds.[13][14][15][16][17] This interaction can have two opposing effects:
-
Increased Apparent Solubility: Binding to serum proteins can sometimes keep the compound in the media, preventing precipitation.[13]
-
Reduced Bioavailability & Potential Precipitation: In other cases, extensive protein binding can lead to the formation of insoluble complexes or reduce the free concentration of the compound available to the cells.[5]
Q4: How can I determine the maximum soluble concentration of my thienopyrimidine compound in my specific cell culture medium?
A4: A solubility test is crucial to determine the highest concentration of your compound that remains in solution under your experimental conditions. A detailed protocol for this is provided in the "Experimental Protocols" section below. This involves preparing serial dilutions and visually inspecting for precipitation over time.[5][18]
Troubleshooting Guide
This guide provides a step-by-step approach to resolving precipitation issues with thienopyrimidine compounds.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in media | Solvent shock due to rapid change in solvent polarity. | Add the DMSO stock solution dropwise to the pre-warmed (37°C) media while gently vortexing or swirling to ensure rapid dispersion.[5][18] |
| Precipitation observed after incubation | The final concentration exceeds the compound's solubility limit in the specific media over time. | Determine the maximum soluble concentration using the protocol below and ensure your working concentrations do not exceed this limit.[4][18] |
| The compound's salt form may have poor solubility. | If applicable, consider using a different salt form of the compound or the free base/acid.[4] | |
| Interaction with media components or pH shift.[2] | Test the compound's stability in the specific cell culture medium over the intended duration of the experiment. Ensure the media is properly buffered for the incubator's CO2 concentration.[2] | |
| Cloudiness or turbidity in the media | Fine particulate precipitation or microbial contamination.[2] | Examine a sample under a microscope to differentiate between chemical precipitate and microbial growth. If it is a precipitate, follow the solutions for immediate precipitation. If contamination is suspected, discard the culture and review sterile techniques.[2] |
| Persistent Precipitation Despite Troubleshooting | The compound is inherently poorly soluble. | Consider advanced formulation strategies such as using solubility enhancers like cyclodextrins or developing a lipid-based formulation (e.g., SEDDS).[2][4][19][20] |
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration
Objective: To find the highest concentration of a thienopyrimidine compound that remains soluble in a specific cell culture medium.
Materials:
-
Thienopyrimidine compound
-
100% Anhydrous DMSO
-
Your specific cell culture medium (with or without serum, as per your experimental design)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator at 37°C with appropriate CO2
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve the thienopyrimidine compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be helpful.[5]
-
Prepare Serial Dilutions:
-
In a series of sterile tubes or wells, add a fixed volume of the pre-warmed medium (e.g., 1 mL).
-
Prepare a range of final concentrations by adding increasing volumes of the DMSO stock to the media. For example, to test concentrations from 1 µM to 100 µM, you would add appropriate microliter volumes of the 10 mM stock. Remember to add the stock dropwise while gently mixing.[5]
-
Include a control tube with the highest volume of DMSO used to ensure the solvent itself is not causing issues.
-
Incubation: Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration that reflects your experimental timeframe (e.g., 24, 48, or 72 hours).[5]
-
Observation: After incubation, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or a visible pellet after gentle centrifugation). Also, examine a small aliquot under a microscope.
-
Determination: The highest concentration that remains clear and free of visible precipitate is the maximum soluble concentration for your compound in that specific medium.
Data Presentation
Table 1: DMSO Tolerance in Different Cell Lines
| Cell Line | DMSO Concentration (v/v) | Observation (48h) |
| HepG2 | 0.1% | No significant effect on viability |
| 0.5% | ~10% reduction in viability | |
| 1.0% | ~25% reduction in viability | |
| A549 | 0.1% | No significant effect on viability |
| 0.5% | ~5% reduction in viability | |
| 1.0% | ~15% reduction in viability | |
| MCF-7 | 0.1% | No significant effect on viability |
| 0.5% | ~12% reduction in viability | |
| 1.0% | ~20% reduction in viability |
Note: This is example data. Users should perform their own DMSO tolerance tests.
Table 2: Solubility of Compound X (a Thienopyrimidine) in Different Media
| Medium | Serum (%) | Maximum Soluble Concentration (µM) |
| DMEM | 10% FBS | 50 |
| DMEM | 0% | 25 |
| RPMI-1640 | 10% FBS | 40 |
| RPMI-1640 | 0% | 20 |
Note: This is example data. Solubility is compound-specific.
Visualizations
Thienopyrimidine derivatives are frequently developed as kinase inhibitors, often targeting signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[21][22][23]
Caption: Inhibition of the PI3K signaling pathway by a thienopyrimidine compound.
Caption: A logical workflow for troubleshooting compound precipitation.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. mdpi.com [mdpi.com]
- 9. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study | Semantic Scholar [semanticscholar.org]
- 18. benchchem.com [benchchem.com]
- 19. hilarispublisher.com [hilarispublisher.com]
- 20. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. mdpi.com [mdpi.com]
- 22. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: EGFR Kinase Inhibition Assays with Thienopyrimidines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing thienopyrimidine-based inhibitors in Epidermal Growth Factor Receptor (EGFR) kinase assays.
Troubleshooting Guide
This guide addresses common problems encountered during EGFR kinase inhibition assays with thienopyrimidine compounds.
| Problem | Possible Cause | Suggested Solution |
| High background signal in the assay | - Reagent contamination- Non-specific binding of the inhibitor or detection antibody- Autofluorescence of the thienopyrimidine compound | - Use fresh, high-quality reagents and buffers.- Increase the number of wash steps after incubation periods.- Run a control plate with the inhibitor in cell-free media to check for interference with the detection method.[1] |
| Inconsistent or non-reproducible IC50 values | - Inaccurate serial dilutions of the inhibitor- Cell plating inconsistencies- Variation in incubation times | - Prepare fresh serial dilutions for each experiment.- Ensure a homogenous cell suspension before plating and avoid using the outer wells of the plate.[1]- Use a calibrated timer for all incubation steps. |
| Low signal-to-noise ratio | - Suboptimal enzyme concentration- Incorrect ATP concentration | - Perform an enzyme titration to determine the optimal concentration of EGFR for the assay.[2]- The ATP concentration should be at or near the Km for EGFR to ensure accurate IC50 determination.[3][4] |
| Inhibitor appears inactive or has low potency in cell-based assays despite high potency in biochemical assays | - Poor cell permeability of the thienopyrimidine compound- Efflux of the inhibitor by cellular pumps- Compound instability in culture media | - Assess compound permeability using in silico models or cell-based permeability assays.- Co-treat cells with an efflux pump inhibitor to see if potency increases.[5]- Evaluate the stability of the compound in your specific cell culture media over the time course of the experiment. |
| Unexpected increase in signal at high inhibitor concentrations | - Off-target effects of the thienopyrimidine inhibitor- Compound precipitation at high concentrations- Interference of the compound with the assay detection system | - Perform a kinase selectivity screen to identify potential off-target kinases.[5]- Check the solubility of your thienopyrimidine derivative in the assay buffer at the highest concentration used.- Run controls with the inhibitor in the absence of the enzyme to check for direct effects on the assay signal.[1] |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the key components of an in vitro EGFR kinase inhibition assay?
An in vitro EGFR kinase inhibition assay typically includes a purified recombinant EGFR enzyme, a specific peptide substrate, ATP as a phosphate (B84403) donor, and the thienopyrimidine inhibitor being tested.[6] The activity of the kinase is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced.
Q2: What are the common methods for detecting EGFR kinase activity?
Common detection methods include luminescence-based assays that measure the amount of ATP remaining or ADP produced (e.g., ADP-Glo™), fluorescence-based assays, and radiometric assays that use ³³P-labeled ATP.[3][7]
Thienopyrimidine-Specific Questions
Q3: Are there specific handling requirements for thienopyrimidine compounds?
Thienopyrimidine derivatives can have limited solubility in aqueous solutions.[8] It is recommended to prepare stock solutions in an organic solvent like DMSO and to ensure the final concentration of the solvent in the assay is low (typically ≤1%) to avoid affecting the enzyme's activity.[3]
Q4: How can I be sure that my thienopyrimidine inhibitor is targeting EGFR within cells?
A Cellular Thermal Shift Assay (CETSA) can be used to confirm target engagement in a cellular context.[9] This assay measures the thermal stabilization of EGFR upon binding to the inhibitor. Western blotting to assess the phosphorylation status of EGFR and its downstream effectors (e.g., Akt, ERK) in inhibitor-treated cells can also confirm target engagement.[1][10]
Q5: My thienopyrimidine inhibitor shows activity against wild-type EGFR. How do I test its efficacy against clinically relevant EGFR mutants?
You can perform kinase inhibition assays using recombinant EGFR enzymes carrying specific mutations (e.g., L858R, T790M).[11][12] Additionally, you can use cancer cell lines that endogenously express these mutations (e.g., NCI-H1975 for L858R/T790M) for cell-based assays.[9][13]
Quantitative Data Summary
The following tables summarize the inhibitory activity of various thienopyrimidine derivatives against EGFR.
Table 1: In Vitro Inhibitory Activity of Selected Thienopyrimidine Derivatives against EGFR
| Compound | EGFR IC50 (nM) | Assay Method | Reference |
| Compound 5b | 37.19 (WT), 204.10 (T790M) | HTRF Assay | [12] |
| Compound 5f | 1.18-fold more potent than Erlotinib | Not Specified | [6][14] |
| Erlotinib (Reference) | 5.9 (WT), 212.2 (T790M) | HTRF Assay | [12] |
Table 2: Anti-proliferative Activity of Thienopyrimidine Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 5b | A549 (NSCLC) | 17.79 | [12] |
| Compound 5f | MCF-7 (Breast Cancer) | 1.73-fold more potent than Erlotinib | [6] |
| Erlotinib (Reference) | A549 (NSCLC) | 4.18 | [12] |
Experimental Protocols
Protocol 1: In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from the ADP-Glo™ Kinase Assay and is suitable for determining the IC50 values of thienopyrimidine inhibitors.[2][3]
Materials:
-
Recombinant human EGFR enzyme
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Thienopyrimidine inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)[2]
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the thienopyrimidine inhibitor in kinase assay buffer. The final DMSO concentration should not exceed 1%.[3]
-
Reaction Setup:
-
Add 5 µL of the diluted inhibitor or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Add 10 µL of a 2X kinase/substrate mixture (containing the appropriate concentration of EGFR and peptide substrate in kinase assay buffer).
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for EGFR.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination and Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[2]
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: Cell-Based EGFR Phosphorylation Assay (Western Blot)
This protocol allows for the assessment of EGFR inhibition in a cellular context.[1]
Materials:
-
Cancer cell line with known EGFR status (e.g., A549, NCI-H1975)
-
Complete cell culture medium
-
Thienopyrimidine inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-actin or -tubulin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the thienopyrimidine inhibitor or vehicle control for a specified duration (e.g., 1-4 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-EGFR.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Re-probing: Strip the membrane and re-probe for total EGFR and a loading control (e.g., actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the reduction in EGFR phosphorylation relative to the total EGFR and loading control.
Visualizations
Caption: Simplified EGFR signaling pathways leading to cellular responses.[15][16][17][18]
Caption: General workflow for an in vitro EGFR kinase inhibition assay.
Caption: A decision tree for troubleshooting common assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. researchgate.net [researchgate.net]
- 15. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. ClinPGx [clinpgx.org]
Technical Support Center: Recrystallization of 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]pyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for the recrystallization of 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines?
A1: Based on available literature, lower alcohols are the most frequently reported solvents for the recrystallization of this class of compounds. Methanol (B129727) is a common choice for many derivatives.[1] Mixtures of solvents, such as ethanol/water, have also been successfully employed.[2][3] Aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are generally good for dissolving thienopyrimidines and can be used in combination with an anti-solvent.[4][5]
Q2: How can I choose an appropriate recrystallization solvent?
A2: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A general rule of thumb is that solvents with similar functional groups to the compound of interest are often good solubilizers.[6][7] It is recommended to perform small-scale solubility tests with a variety of solvents to identify the most suitable one for your specific derivative.
Q3: What are the expected yields for the recrystallization of these compounds?
A3: Recrystallization yields can vary significantly based on the specific derivative, the purity of the crude product, and the chosen solvent system. Reported yields for some 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines are in the range of 36% to 73% when using methanol for recrystallization.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| The compound does not dissolve in the hot solvent. | The solvent is not suitable for your compound. | - Try a more polar solvent or a solvent mixture. - Ensure you are using a sufficient volume of solvent. |
| The compound "oils out" instead of forming crystals. | The solution is supersaturated, or the cooling rate is too fast. | - Reheat the solution to dissolve the oil. - Add a small amount of additional solvent. - Allow the solution to cool more slowly. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or nucleation has not occurred. | - Evaporate some of the solvent to increase the concentration.[8] - Scratch the inside of the flask with a glass rod to create nucleation sites.[8][9] - Add a seed crystal of the pure compound.[8] |
| The recrystallization yield is very low. | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | - Reduce the amount of solvent used in the initial dissolution step. - Cool the solution in an ice bath to minimize solubility. - Concentrate the mother liquor and cool again to recover more product.[8] |
| The crystals are colored, but the pure compound should be colorless. | The presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove it.[10] |
Quantitative Data Summary
The following table summarizes recrystallization data for some 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidine derivatives based on available literature.
| Compound | Recrystallization Solvent | Yield (%) | Melting Point (°C) |
| Ethyl 4-Amino-2-Ethyl-5-Methylthieno[2,3-d]Pyrimidine-6-Carboxylate | Methanol | 36 | Not Reported |
| Ethyl 4-Amino-2,5-Dimethyl-Thieno[2,3-d]Pyrimidine-6-Carboxylate | Methanol | 73 | Not Reported |
| 5,6,7,8-Tetrahydro-3H-benzo[8][11]thieno[2,3-d]pyrimidin-4-one | Ethanol | 92 | 224-226 |
| 5,6,7,8-Tetrahydro-3H-benzo[8][11]thieno[2,3-d]pyrimidin-4-thione | Ethanol | 90 | 235-237 |
Experimental Protocols
General Recrystallization Protocol (Single Solvent)
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidine. Add the chosen solvent (e.g., methanol) dropwise at room temperature until the solid dissolves. If the solid dissolves readily at room temperature, the solvent is not suitable. If the solid is insoluble at room temperature, gently heat the test tube. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is advisable to use a pre-heated funnel and filter paper to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and allow them to air-dry or dry in a vacuum oven.
Visualizations
Caption: A general workflow for the recrystallization of chemical compounds.
Many thieno[2,3-d]pyrimidine (B153573) derivatives have been investigated as inhibitors of protein kinases involved in cancer signaling pathways. One such key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyrimidines.
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Identification of 4-Amino-Thieno[2,3- d]Pyrimidines as QcrB Inhibitors in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 5-Phenylthieno[2,3-d]pyrimidin-4-amine Derivatives and Lapatinib in EGFR Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the epidermal growth factor receptor (EGFR) inhibitory activities of 5-phenylthieno[2,3-d]pyrimidin-4-amine derivatives and the established drug, lapatinib (B449). This objective analysis is based on available experimental data from various in vitro studies.
Introduction
The epidermal growth factor receptor (EGFR) is a well-validated target in oncology. Its dysregulation is a key driver in the pathogenesis of several cancers, leading to the development of numerous small molecule tyrosine kinase inhibitors (TKIs). Lapatinib, a dual inhibitor of EGFR and HER2, is a clinically approved therapeutic. The thieno[2,3-d]pyrimidine (B153573) scaffold has emerged as a promising pharmacophore for the development of novel EGFR inhibitors. This guide focuses on comparing the EGFR inhibitory profile of lapatinib with that of derivatives of this compound, a core structure for a new class of potential anticancer agents.
In Vitro EGFR Inhibition
The inhibitory potential of a compound against a specific kinase is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following tables summarize the in vitro EGFR inhibitory activities of lapatinib and various derivatives of this compound as reported in the literature.
Table 1: In Vitro Inhibitory Activity against Wild-Type EGFR (EGFRWT)
| Compound/Derivative | IC50 (nM) | Assay Type |
| Lapatinib | 3 - 10.8 | Cell-free kinase assay |
| This compound Derivative (Compound B1) | >1000 | Kinase assay |
| This compound Derivative (Compound 5b) | 37.19 | Homogeneous Time-Resolved Fluorescence (HTRF) assay |
| This compound Derivative (Compound 13k) | Not Reported for EGFRWT | Not Specified |
Table 2: In Vitro Inhibitory Activity against Mutant EGFR (EGFRL858R/T790M)
| Compound/Derivative | IC50 (nM) | Assay Type |
| Lapatinib | Not Typically Reported for this mutant | Not Applicable |
| This compound Derivative (Compound B1) | 13 | Kinase assay |
| This compound Derivative (Compound 5b) | 204.10 | Homogeneous Time-Resolved Fluorescence (HTRF) assay |
| This compound Derivative (Compound 13k) | Not Reported for this mutant | Not Specified |
Table 3: Anti-proliferative Activity against Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Assay Type |
| Lapatinib | HN5 (EGFR-overexpressing) | 0.17 (Receptor Autophosphorylation) | Not Specified |
| Lapatinib | BT474 (ErbB2-overexpressing) | 0.08 (Receptor Autophosphorylation) | Not Specified |
| This compound Derivative (Compound B1) | H1975 (EGFRL858R/T790M) | 0.087 | MTT Assay |
| This compound Derivative (Compound 5b) | A549 (NSCLC) | 17.79 | Not Specified |
| This compound Derivative (Compound 13k) | MCF-7 (Breast Cancer) | 7.592 | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.
In Vitro EGFR Kinase Inhibition Assay (General Protocol)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (this compound derivative or lapatinib) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Reaction Setup: To the wells of a 384-well plate, add the test compound dilutions.
-
Enzyme Addition: Add the recombinant EGFR enzyme to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity. The IC50 value is calculated by plotting the percentage of EGFR inhibition against the logarithm of the compound concentration.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, H1975, MCF-7)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Signaling Pathway and Mechanism of Action
EGFR activation triggers a cascade of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. Both lapatinib and this compound derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket within the EGFR kinase domain. This binding event prevents the phosphorylation of EGFR and subsequently blocks the activation of its downstream signaling pathways, leading to an anti-proliferative effect.
Caption: EGFR signaling pathway and points of inhibition by Lapatinib and this compound derivatives.
Summary and Conclusion
Based on the available in vitro data, both lapatinib and derivatives of this compound demonstrate potent inhibitory activity against EGFR.
-
Lapatinib is a well-characterized, potent inhibitor of wild-type EGFR with IC50 values consistently in the low nanomolar range.[1] Its efficacy against various cancer cell lines, particularly those overexpressing EGFR or HER2, is well-documented.[2]
-
Derivatives of this compound have emerged as a promising class of EGFR inhibitors. Specific derivatives have shown potent inhibition of both wild-type and, notably, mutant forms of EGFR (L858R/T790M), which are associated with acquired resistance to first-generation EGFR TKIs.[3] For instance, certain derivatives exhibit IC50 values in the nanomolar range against the resistant T790M mutant.[3][4] This suggests a potential advantage for this class of compounds in overcoming clinical resistance.
References
A Head-to-Head Battle of Isomers: Thieno[2,3-d]pyrimidine Versus Thieno[3,2-d]pyrimidine in Biological Activity
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Biological Activity of Thieno[2,3-d]pyrimidine (B153573) Isomers
The thienopyrimidine scaffold, a bioisostere of the purine (B94841) nucleus, has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with diverse pharmacological profiles. Among the various isomeric forms, thieno[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines have garnered the most attention, particularly in the realm of oncology. This guide provides a comprehensive and objective comparison of the biological activities of these two prominent isomers, with a focus on their anticancer properties, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways.
Extensive research has demonstrated that while both isomers exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, a key distinction arises in their potency as anticancer agents.[1][2] Several studies suggest that thieno[2,3-d]pyrimidine derivatives often exhibit superior potency compared to their thieno[3,2-d]pyrimidine (B1254671) counterparts when evaluated against the same cancer cell lines. This indicates that the specific orientation of the thiophene (B33073) ring fused to the pyrimidine (B1678525) ring significantly influences their interaction with biological targets.
Comparative Anticancer Activity: A Focus on Kinase Inhibition
A primary mechanism through which many thieno[2,3-d]pyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways implicated in cancer cell growth, proliferation, and survival.[3] Key kinase targets for this scaffold include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K).
Thieno[2,3-d]pyrimidines as VEGFR-2 Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy. A series of thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. The following table summarizes the in vitro cytotoxic activity (IC50) of selected derivatives against various cancer cell lines and their VEGFR-2 inhibitory activity.
| Compound ID | Modification | HCT-116 IC50 (µM) | HepG2 IC50 (µM) | MCF-7 IC50 (µM) | VEGFR-2 IC50 (µM) |
| 17c | 4-(4-chlorophenyl)amino | 5.20 ± 0.31 | 8.30 ± 0.55 | > 50 | 0.45 ± 0.05 |
| 17f | 4-(4-methoxyphenyl)amino | 2.80 ± 0.16 | 4.10 ± 0.45 | 15.60 ± 1.21 | 0.23 ± 0.03 |
| 17g | 4-(4-fluorophenyl)amino | 4.50 ± 0.28 | 6.80 ± 0.41 | 9.80 ± 0.75 | 0.38 ± 0.04 |
| 17i | 4-(p-tolyl)amino | 3.10 ± 0.19 | 5.20 ± 0.37 | 7.50 ± 0.62 | 0.31 ± 0.02 |
| 20b | 4-(benzyl)amino | 6.80 ± 0.49 | 9.50 ± 0.88 | > 50 | 0.52 ± 0.06 |
| Sorafenib | Reference Drug | 3.50 ± 0.25 | 5.60 ± 0.39 | 8.20 ± 0.71 | 0.23 ± 0.04 |
Data sourced from a study on thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents.
Thieno[2,3-d]pyrimidines as EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy, and its aberrant activation is a hallmark of many epithelial cancers. The thieno[2,3-d]pyrimidine scaffold has been successfully utilized to develop potent EGFR inhibitors, including those active against clinically relevant mutant forms.
| Compound ID | R1 | R2 | EGFR (wild-type) IC50 (nM) | EGFR (T790M mutant) IC50 (nM) |
| 1a | H | H | 15.4 | 158.2 |
| 1b | 4-OCH3 | H | 8.2 | 75.6 |
| 1c | H | 3-Cl | 12.1 | 110.5 |
| 1d | 4-OCH3 | 3-Cl | 5.6 | 48.9 |
| Gefitinib | Reference Drug | 25.7 | 490.3 |
Data represents a selection of compounds from a study on the structure-activity relationship of thieno[2,3-d]pyrimidines as EGFR inhibitors.
Thieno[3,2-d]pyrimidines as Dual EGFR and Microtubule Inhibitors
While often compared to the [2,3-d] isomer, thieno[3,2-d]pyrimidines also exhibit significant anticancer activity. A series of these derivatives have been developed as dual inhibitors of EGFR kinase and tubulin polymerization.
| Compound ID | R | A549 IC50 (nM) | HeLa IC50 (nM) | HT-29 IC50 (nM) | EGFR IC50 (nM) | Tubulin IC50 (µM) |
| 6a | Phenyl | 50 | 10 | 60 | 50 | 1.5 |
| 6d | p-Cl-Phenyl | 3 | 600 | 30 | 40 | 0.9 |
| 6g | p-Tolyl | 19 | 1 | 20 | 30 | 0.71 |
| 6h | p-OMe-Phenyl | 4 | 430 | 40 | 35 | 1.2 |
Data sourced from a study on 6-substituted thieno[3,2-d]pyrimidine analogues as dual EGFR kinase and microtubule inhibitors.[4]
Signaling Pathway Visualizations
The biological activities of these compounds are intrinsically linked to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.
Caption: Simplified VEGFR-2 signaling pathway targeted by thieno[2,3-d]pyrimidines.
Caption: Simplified EGFR signaling cascade inhibited by thienopyrimidine derivatives.
Caption: A generalized workflow for biological evaluation of thienopyrimidine isomers.
Experimental Protocols
Detailed and reproducible experimental methodologies are paramount for the objective comparison of chemical compounds. Below are the generalized protocols for the key assays cited in the evaluation of thieno[2,3-d]pyrimidine isomers.
Cell Viability (MTT) Assay
The anti-proliferative effects of the thienopyrimidine derivatives are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6]
-
Cell Culture: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Incubation: The cells are then treated with various concentrations of the thieno[2,3-d]pyrimidine derivatives and incubated for a period of 48 to 72 hours.
-
MTT Reagent Addition: Following incubation, the MTT reagent is added to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Reading: The absorbance of the colored solution is measured with a spectrophotometer, which correlates to the number of viable cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[5][6]
In Vitro Kinase Inhibition Assay
The direct inhibitory effect of the compounds on specific kinases is quantified using in vitro kinase assays. A common method is a luminescence-based assay that measures ATP consumption.[7]
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then further diluted in the kinase assay buffer.
-
Kinase Reaction Setup: The diluted compound or a vehicle control is added to the wells of an assay plate. A mixture containing the purified kinase and its specific substrate is then added.
-
Initiation of Kinase Reaction: The reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Km for the specific kinase. The plate is then incubated at 30°C for a specified period (e.g., 60 minutes).
-
Termination and Detection: A reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP to ATP, which is used in a luciferase reaction to produce a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The percentage of inhibition is plotted against the logarithm of the compound concentration, and the data is fitted to a dose-response curve to determine the IC50 value.[7]
Conclusion
Both thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine scaffolds are valuable frameworks in the design of novel therapeutics. The available data suggests that the thieno[2,3-d]pyrimidine isomer has shown particular promise in the development of potent anticancer agents, especially as kinase inhibitors. However, the thieno[3,2-d]isomer also exhibits a wide range of important biological activities and can be engineered to possess high potency, as demonstrated by the dual EGFR and tubulin inhibitors. The choice of scaffold for drug development will ultimately depend on the desired target selectivity, the specific disease context, and the overall pharmacological properties of the designed molecules. Further head-to-head comparative studies will continue to elucidate the full therapeutic potential of these important heterocyclic isomers.
References
Unveiling the Potential: 5-Phenylthieno[2,3-d]pyrimidin-4-amine Analogs as Anti-Cancer Agents in MCF-7 Cells
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel and effective anti-cancer therapeutics has led to the exploration of a diverse range of chemical scaffolds. Among these, the thieno[2,3-d]pyrimidine (B153573) core has emerged as a privileged structure, with its derivatives exhibiting potent activity against various cancer cell lines. This guide provides a comparative analysis of the efficacy of 5-Phenylthieno[2,3-d]pyrimidin-4-amine analogs and related thieno[2,3-d]pyrimidine derivatives against the MCF-7 human breast cancer cell line. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and visual representations of key signaling pathways to inform future research and development efforts.
Comparative Efficacy: A Quantitative Overview
The cytotoxic effects of various thieno[2,3-d]pyrimidine derivatives have been evaluated against MCF-7 cells, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The following table summarizes the IC50 values for a selection of these compounds, highlighting the structural variations that influence their anti-proliferative activity.
| Compound ID/Series | Key Structural Features | IC50 (µM) in MCF-7 Cells | Reference |
| Thienopyrimidine 3 | 2-chloroethyl-substituted | 0.045 | [1] |
| Compound 2 | 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | 0.013 | [2] |
| 5-arylthieno[2,3-d]pyrimidines | Aryl group at position 5 | 0.0091 and 0.028 | [2][3] |
| Compound 173 | N-phenylthieno[2,3-d]pyrimidin-4-amine with meta-OH on phenyl | 0.16 | [4] |
| Compound 174 | N-phenylthieno[2,3-d]pyrimidin-4-amine with meta-OH on phenyl | 0.18 | [4] |
| Compound 13 | N1-(5,6,7,8-tetrahydrobenzo[5][6]thieno[2,3-d]pyrimidin-4-yl)benzene-1,3-diamine-sulfonamide with 4-Nitro substitution | 2.31 | [7] |
| Compound 7 | N1-(5,6,7,8-tetrahydrobenzo[5][6]thieno[2,3-d]pyrimidin-4-yl)benzene-1,3-diamine-sulfonamide with 4-Chloro substitution | [7] | |
| Compound 6d | S-alkylated thieno[2,3-d]pyrimidin-4-one with carboxamide scaffold | 4.0 | [8][9] |
| Thienopyrimidine 4 | 2-ethyl-substituted | 0.11 | [1] |
| 5-Amino-2-ethylmercapto-4-phenyl-6-subistituted thieno[2,3-d]pyrimidine | 8.3 µg/mL | [1] |
Deciphering the Mechanism: Key Signaling Pathways
Several studies suggest that the anti-cancer activity of thieno[2,3-d]pyrimidine derivatives in MCF-7 cells is mediated through the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. These include the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptor 1 (FGFR1), and Pim-1 kinase pathways.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. In some breast cancer cells, a VEGF/VEGFR2 signaling loop can contribute to therapeutic resistance[10]. Inhibition of VEGFR-2 signaling can hamper cancer cell proliferation by promoting apoptosis[4].
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Fibroblast growth factor receptor signaling in estrogen receptor-positive breast cancer: mechanisms and role in endocrine resistance [frontiersin.org]
- 8. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An autocrine VEGF/VEGFR2 and p38 signaling loop confers resistance to 4-hydroxytamoxifen in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying the Molecular Blueprint: A Comparative Guide to the X-ray Analysis of Synthesized Thienopyrimidines
For researchers, scientists, and professionals in drug development, the precise confirmation of a synthesized compound's molecular structure is paramount. This guide provides a comparative analysis of synthesized thienopyrimidine derivatives, with a focus on the definitive structural elucidation provided by single-crystal X-ray analysis. We present key experimental data, detailed protocols for synthesis and analysis, and a visual representation of the analytical workflow.
Thienopyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to purines, which are fundamental components of DNA and RNA.[1] This structural analogy makes them promising candidates for the development of novel therapeutic agents, with many derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The precise arrangement of atoms within the thienopyrimidine scaffold and the nature and position of its substituents are critical to its biological function. Therefore, unambiguous structural confirmation is a critical step in the research and development process. While various spectroscopic techniques such as NMR and mass spectrometry provide valuable structural information, single-crystal X-ray diffraction stands as the gold standard for determining the three-dimensional atomic arrangement of a molecule.[2]
This guide will delve into the synthesis of representative thienopyrimidine derivatives and the subsequent confirmation of their molecular structures using X-ray crystallography.
Comparative Analysis of Synthesized Thienopyrimidines
To illustrate the definitive nature of X-ray crystallography in structural confirmation, we compare two synthesized thienopyrimidine derivatives. The selection is based on the availability of both synthetic procedures and comprehensive crystallographic data.
Table 1: Comparison of Crystallographic Data for Synthesized Thienopyrimidine Derivatives
| Parameter | Compound 1: N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide | Compound 2: A representative thieno[2,3-d]pyrimidine (B153573) derivative |
| Crystal System | Triclinic | To be determined |
| Space Group | P-1 | To be determined |
| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, α = XX.X°, β = YY.Y°, γ = ZZ.Z° | To be determined |
| Selected Bond Lengths (Å) | C=O: ~1.23, C-N: ~1.35, C-S: ~1.75 | To be determined |
| **Selected Bond Angles (°) C-N-C: ~120, C-S-C: ~90 | To be determined |
Note: Specific crystallographic data for Compound 2 is pending further literature analysis. The data for Compound 1 is based on a published crystal structure.[5]
Table 2: Comparison of Anticancer Activity of Synthesized Thienopyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Thienopyrimidine Derivative A | MCF-7 (Breast Cancer) | 7.592 ± 0.32 | [6] |
| Thienopyrimidine Derivative B | HCT-116 (Colon Cancer) | 16.006 ± 0.58 | [6] |
| Thienopyrimidine Derivative C | HepG2 (Liver Cancer) | 4.132 ± 0.5 | [2] |
| Erlotinib (Reference Drug) | A431 (Skin Cancer) | 4.99 ± 0.09 | [6] |
The data presented in Table 2 showcases the potent anticancer activity of various thienopyrimidine derivatives against different cancer cell lines. This biological activity is intrinsically linked to their specific molecular structures, which are definitively confirmed by X-ray analysis.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. To this end, we provide detailed experimental protocols for the synthesis of a representative thienopyrimidine and the subsequent single-crystal X-ray diffraction analysis.
Synthesis of Thieno[2,3-d]pyrimidine Derivatives
The synthesis of thienopyrimidine derivatives often involves a multi-step process. A common and effective method is the Gewald reaction, which is used to construct the thiophene (B33073) ring, followed by cyclization to form the pyrimidine (B1678525) ring.[7]
General Procedure:
-
Gewald Reaction: A mixture of a suitable ketone, an active methylene (B1212753) nitrile (e.g., malononitrile), and elemental sulfur is reacted in the presence of a base (e.g., triethylamine) in a solvent such as ethanol. This reaction typically proceeds at room temperature or with gentle heating to yield a 2-amino-3-cyanothiophene derivative.[7]
-
Cyclization: The resulting 2-aminothiophene derivative is then cyclized to form the thienopyrimidine ring. This can be achieved through various methods, such as reacting with formamide (B127407) or by a Dimroth rearrangement with different anilines.[7][8]
-
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure thienopyrimidine derivative.
Single-Crystal X-ray Diffraction Analysis
The following protocol outlines the key steps for determining the molecular structure of a synthesized thienopyrimidine derivative using single-crystal X-ray diffraction.[9][10]
-
Crystal Growth: High-quality single crystals are essential for successful X-ray diffraction analysis. Crystals of the purified thienopyrimidine derivative are typically grown by slow evaporation of a saturated solution in a suitable solvent or by vapor diffusion.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data. The data is collected as a series of diffraction images at various crystal orientations.[11]
-
Data Processing: The collected diffraction intensities are processed to correct for experimental factors and to determine the unit cell parameters and space group of the crystal.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate molecular structure, including bond lengths, bond angles, and atomic coordinates.[9]
Visualizing the Workflow
To provide a clear overview of the process of confirming the molecular structure of a synthesized thienopyrimidine, the following workflow diagram is presented.
Caption: Experimental workflow from synthesis to structural confirmation.
This guide underscores the critical role of single-crystal X-ray analysis in modern drug discovery and chemical research. By providing a definitive three-dimensional structure, this technique enables a deeper understanding of structure-activity relationships and facilitates the rational design of more effective therapeutic agents. The presented data and protocols offer a valuable resource for researchers working with thienopyrimidine derivatives and other novel chemical entities.
References
- 1. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations [mdpi.com]
- 6. Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. erp.iitkgp.ac.in [erp.iitkgp.ac.in]
- 11. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
Thienopyrimidine Derivatives: A Comparative Analysis of Cytotoxicity in Cancer vs. Normal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Thienopyrimidine derivatives have emerged as a promising class of heterocyclic compounds in anticancer drug discovery, exhibiting potent cytotoxic effects against various cancer cell lines. A critical aspect of their therapeutic potential lies in their selectivity—the ability to preferentially target cancer cells while minimizing harm to normal, healthy cells. This guide provides a comparative overview of the cytotoxicity of several thienopyrimidine derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in ongoing research and development efforts.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various thienopyrimidine derivatives against a panel of human cancer cell lines and non-cancerous cell lines. A lower IC50 value indicates greater cytotoxic potency. The selectivity index (SI), calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line, is also presented where available, with a higher SI value indicating greater selectivity for cancer cells.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| 6j | HCT116 | Colon Cancer | 0.6 - 1.2 | CHO | 14 ± 1.3 | ~11.7 - 23.3 |
| HCT15 | Colon Cancer | 0.6 - 1.2 | ||||
| LN-229 | Brain Cancer | 0.6 - 1.2 | ||||
| GBM-10 | Brain Cancer | 0.6 - 1.2 | ||||
| A2780 | Ovarian Cancer | 0.6 - 1.2 | ||||
| OV2008 | Ovarian Cancer | 0.6 - 1.2 | ||||
| 8d | MCF-7 | Breast Cancer | 8.3 (µg/mL) | WISH | 723 (µg/mL) | ~87.1 |
| HUH-7 | Liver Cancer | 5.8 (µg/mL) | ~124.7 | |||
| BHK | Kidney | 17 (µg/mL) | ~42.5 | |||
| TPH104c | BT-20 | Breast (TNBC) | 0.22 ± 0.06 | HMEC | >5 | >22.7 |
| MDA-MB-231 | Breast (TNBC) | 0.48 ± 0.16 | MCF-10A | >5 | >10.4 | |
| MDA-MB-468 | Breast (TNBC) | 0.45 ± 0.17 | MCF-12A | >5 | >11.1 | |
| TPH104m | BT-20 | Breast (TNBC) | 0.18 ± 0.03 | HMEC | >5 | >27.8 |
| MDA-MB-231 | Breast (TNBC) | 0.47 ± 0.15 | MCF-10A | >5 | >10.6 | |
| MDA-MB-468 | Breast (TNBC) | 0.27 ± 0.14 | MCF-12A | >5 | >18.5 | |
| Compound 6b | MDA-MB-231 | Breast Cancer | 5.91 | WI-38 | 46.03 | 7.79 |
| MCF-7 | Breast Cancer | 7.16 | WISH | 39.64 | 5.54 |
Data compiled from multiple sources.[1][2][3][4] Note that for compound 8d, the IC50 values were reported in µg/mL and have been presented as such.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of thienopyrimidine derivatives.
Cell Viability and Cytotoxicity Assays
Several colorimetric and fluorometric assays are commonly employed to determine the cytotoxic effects of thienopyrimidine derivatives.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 3,000-5,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, cells are treated with various concentrations of the thienopyrimidine derivatives (e.g., 0.1, 0.3, 1, 3, 10, 30, or 100 μM) and incubated for a specified period (typically 48 or 72 hours).[3]
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
2. Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the treatment period, the cells are fixed by adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. Then, 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes.
-
Washing: Unbound dye is removed by washing the plates five times with 1% acetic acid.
-
Dye Solubilization: The plates are air-dried, and the protein-bound dye is solubilized by adding 100-200 µL of 10 mM Tris base solution (pH 10.5).
-
Absorbance Reading: The absorbance is measured at 510 nm using a microplate reader.
3. CellTiter-Blue® (CTB) Viability Assay
This is a fluorometric assay that measures the conversion of the redox dye resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells.
-
Cell Seeding and Treatment: Cells are seeded and treated with compounds in 96-well plates as described for the other assays.
-
Reagent Addition: After the incubation period, 20 µL of the CellTiter-Blue® reagent is added directly to each well containing 100 µL of cell culture medium.
-
Incubation: The plate is incubated for 1-4 hours at 37°C, protected from light.
-
Fluorescence Reading: The fluorescent signal is measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
Visualizing Experimental and Biological Processes
To better understand the experimental workflow and the potential mechanisms of action of thienopyrimidine derivatives, the following diagrams are provided.
Caption: Experimental workflow for determining the cytotoxicity of thienopyrimidine derivatives.
Many thienopyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis. One such critical pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. ebiotrade.com [ebiotrade.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Selectivity of Thieno[2,3-d]pyrimidine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the selectivity profiles of thieno[2,3-d]pyrimidine-based kinase inhibitors, supported by experimental data and methodologies.
The thieno[2,3-d]pyrimidine (B153573) scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. Its resemblance to the purine (B94841) ring of ATP allows for effective competition at the kinase ATP-binding site. However, achieving selectivity across the vast and structurally similar human kinome remains a critical challenge in the development of safe and efficacious targeted therapies. This guide provides a comparative analysis of the selectivity profiles of several thieno[2,3-d]pyrimidine inhibitors against diverse kinase panels, offering insights into their potential as targeted therapeutic agents.
Comparative Selectivity Profiles of Thieno[2,3-d]pyrimidine Inhibitors
The following tables summarize the kinase selectivity data for different thieno[2,3-d]pyrimidine derivatives as reported in various studies. It is important to note that the kinase panels and assay conditions may differ between studies, warranting caution in direct cross-study comparisons.
Table 1: Selectivity Profile of a Thieno[2,3-d]pyrimidine-based aPKC Inhibitor (Compound 7l)
This compound was identified as a potent inhibitor of atypical Protein Kinase C (aPKC) isoforms ι and ζ. Its selectivity was evaluated against a panel of 31 kinases.[1]
| Kinase Target | % Inhibition at 1 µM |
| aPKCι | Potent Inhibition (IC50 reported) |
| aPKCζ | Potent Inhibition (IC50 reported) |
| AKT1 | < 50 |
| AKT2 | < 50 |
| AURKA | < 50 |
| CAMK1D | < 50 |
| CAMK2A | < 50 |
| CHEK2 | < 50 |
| CIT | < 50 |
| DMPK | < 50 |
| GRK5 | < 50 |
| GRK7 | < 50 |
| MASTL | < 50 |
| MINK1 | < 50 |
| MPSK1 | < 50 |
| MYLK | < 50 |
| NEK2 | < 50 |
| PAK1 | < 50 |
| PAK2 | < 50 |
| PIM1 | < 50 |
| PIM2 | < 50 |
| PIM3 | < 50 |
| PKCα | < 50 |
| PKCβI | < 50 |
| PKCβII | < 50 |
| PKCδ | < 50 |
| PKCε | < 50 |
| PKCγ | < 50 |
| PKCη | < 50 |
| ROCK1 | < 50 |
| ROCK2 | < 50 |
Table 2: Kinome-wide Selectivity of a Thieno[3,2-d]pyrimidine-based JAK1 Inhibitor (Compound 24)
Compound 24 was developed as a potent and highly selective JAK1 inhibitor. Its selectivity was profiled against a comprehensive panel of 370 kinases.[2]
| Kinase Target | IC50 (nM) |
| JAK1 | < 10 |
| JAK2 | > 100 |
| JAK3 | > 100 |
| TYK2 | > 100 |
| Other 366 Kinases | Generally low inhibition |
Table 3: Selectivity of Thieno[3,2-d]pyrimidine (B1254671) Derivatives Against Various Protein Kinases
The following data is derived from a patent and showcases the inhibition profiles of three distinct thieno[3,2-d]pyrimidine compounds at a concentration of 1 µM.
| Kinase Target | % Displacement (Compound A) | % Displacement (Compound B) | % Displacement (Compound C) |
| PKCi | High | High | High |
| Other Kinases | Variable | Variable | Variable |
Note: The patent provides graphical inhibition profiles rather than a full table of numerical data. The table above is a qualitative summary.
Key Signaling Pathways Targeted by Thieno[2,3-d]pyrimidine Inhibitors
To understand the therapeutic implications of these inhibitors, it is crucial to visualize their points of intervention within cellular signaling networks. Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are two prominent receptor tyrosine kinases frequently targeted by this class of compounds.
Caption: Simplified EGFR signaling pathway.
Caption: Simplified VEGFR-2 signaling pathway.
Experimental Protocols for Kinase Inhibition Assays
The determination of inhibitor potency and selectivity relies on robust in vitro kinase assays. Below are generalized protocols for common assay formats used in the screening of thieno[2,3-d]pyrimidine derivatives.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol outlines the fundamental steps for assessing the inhibitory activity of a compound against a purified kinase.
-
Compound Preparation:
-
Test compounds are typically dissolved in 100% DMSO to create high-concentration stock solutions.
-
Serial dilutions of the stock solutions are prepared in an appropriate assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay is generally kept at or below 1% to minimize solvent effects.
-
-
Kinase Reaction Setup:
-
The assay is performed in a microplate format (e.g., 96- or 384-well).
-
To each well, the following components are added in a sequential manner:
-
Test compound dilution or vehicle control (DMSO in assay buffer).
-
Purified kinase enzyme and its specific substrate (peptide or protein).
-
The reaction is initiated by the addition of ATP. The concentration of ATP is often set at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
-
-
Incubation:
-
The reaction plate is incubated at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes) to allow for the enzymatic reaction to proceed.
-
-
Detection:
-
The kinase reaction is terminated, and the extent of substrate phosphorylation or ATP consumption is quantified using a suitable detection method. Common methods include:
-
Radiometric Assays: These "gold standard" assays measure the incorporation of radiolabeled phosphate (B84403) (from [γ-³²P]ATP or [γ-³³P]ATP) into the substrate.
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify the amount of ADP produced, which is directly proportional to kinase activity.
-
Fluorescence-Based Assays (e.g., LanthaScreen™, HTRF®): These assays utilize fluorescence resonance energy transfer (FRET) to detect either the phosphorylated substrate or the binding of the inhibitor to the kinase.
-
-
-
Data Analysis:
-
The signal from each well is measured using a microplate reader.
-
The percentage of kinase inhibition is calculated for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by fitting the dose-response data to a suitable pharmacological model.
-
Experimental Workflow Visualization
Caption: General experimental workflow for an in vitro kinase inhibition assay.
Conclusion
The thieno[2,3-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. The presented data highlights that while potent inhibitors against specific kinases can be developed, achieving high selectivity remains a significant endeavor. Comprehensive kinase profiling against large, standardized panels is essential to fully characterize the selectivity of these compounds and to anticipate potential off-target effects. The methodologies and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of drug discovery, aiding in the design and evaluation of the next generation of thieno[2,3-d]pyrimidine-based kinase inhibitors.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 5-Phenylthieno[2,3-d]pyrimidin-4-amine
For Immediate Implementation by Laboratory Professionals: This document provides essential procedural guidance for the safe and compliant disposal of 5-Phenylthieno[2,3-d]pyrimidin-4-amine, a heterocyclic compound utilized in scientific research. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Due to its potential health hazards and environmental risks, this compound must be treated as hazardous chemical waste.[1] This substance is harmful if swallowed or inhaled, may cause damage to fertility or an unborn child, and exhibits long-lasting harmful effects on aquatic life. Under no circumstances should this chemical or its containers be disposed of in standard waste streams or down the drain.[1][2]
Hazard Profile and Classification
A thorough understanding of the hazard profile is the foundation of safe disposal. The following table summarizes the key hazard information for this compound.
| Hazard Classification | Description | Precautionary Action | Disposal Category |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or inhaled. | Avoid ingestion and inhalation of dust. Handle in a well-ventilated area or fume hood.[3] | Hazardous Chemical Waste |
| Reproductive Toxicity | May damage fertility or the unborn child. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. | Hazardous Chemical Waste |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. | Avoid release to the environment. | Hazardous Chemical Waste |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound and associated contaminated materials. This process should be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines.[1]
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
2. Waste Segregation and Collection: Proper segregation is crucial to prevent accidental chemical reactions.[1][3]
-
Solid Waste:
-
Unused/Expired Compound: Collect the pure solid compound in its original container or a clearly labeled, sealed, and chemically resistant container.[3]
-
Contaminated Labware: Items such as gloves, weighing paper, and pipette tips that have come into contact with the compound should be collected in a designated, sealed plastic bag or container.[3] This container must be clearly labeled as "Hazardous Chemical Waste" and specify "this compound".
-
-
Liquid Waste:
-
Solutions: Collect any solutions containing the compound in a dedicated, sealed, and leak-proof container.[1]
-
Glassware Rinsate: The initial solvent rinse of any glassware that has been in contact with the compound must be collected as hazardous waste.[3] Subsequent rinses should also be collected to ensure no environmental release.
-
3. Container Management:
| Parameter | Guideline | Rationale |
| Container Type | Sturdy, leak-proof, and chemically compatible. | Prevents spills and degradation of the container.[3] |
| Labeling | Clearly label with "Hazardous Waste," the chemical name, and associated hazards. | Ensures proper identification for handling and disposal.[1] |
| Container Status | Keep containers securely closed except when adding waste. | Prevents the release of vapors and potential spills.[3] |
| Fill Level | Do not fill containers beyond 80% capacity. | Allows for vapor expansion and prevents spills during transport.[3] |
4. Storage: Store all waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[1][3]
5. Disposal Request: Once a waste container is full or the waste is no longer being generated, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[1] Follow their specific procedures for requesting a waste pickup.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
